2-Amino-2-(4-isopropylphenyl)ethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(4-propan-2-ylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8(2)9-3-5-10(6-4-9)11(12)7-13/h3-6,8,11,13H,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXBDVIKYGKHEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701281307 | |
| Record name | β-Amino-4-(1-methylethyl)benzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910443-18-4 | |
| Record name | β-Amino-4-(1-methylethyl)benzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910443-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-Amino-4-(1-methylethyl)benzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Amino-2-(4-isopropylphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route to obtain 2-Amino-2-(4-isopropylphenyl)ethanol, a versatile amino alcohol with applications in the pharmaceutical and agrochemical industries.[1] This document details the necessary chemical transformations, experimental protocols, and data presentation to assist researchers in the successful synthesis and characterization of this target molecule.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a four-step reaction sequence starting from commercially available cumene. The overall pathway involves a Friedel-Crafts acylation, followed by an alpha-bromination, an azidation, and a final reduction step.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis. Safety precautions should be strictly followed, and all reactions should be performed in a well-ventilated fume hood.
Step 1: Synthesis of 1-(4-isopropylphenyl)ethanone
This step involves the Friedel-Crafts acylation of cumene with acetyl chloride using aluminum chloride as a catalyst.[2][3][4]
Experimental Workflow:
Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (1.1 eq.) in a suitable solvent (e.g., dichloromethane) under a nitrogen atmosphere at 0 °C, a mixture of cumene (1.0 eq.) and acetyl chloride (1.05 eq.) is added dropwise.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a designated period (typically 2-4 hours).
-
The reaction is then carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with the same solvent.
-
The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by vacuum distillation or column chromatography to yield 1-(4-isopropylphenyl)ethanone.
| Parameter | Value |
| Reactants | Cumene, Acetyl Chloride, Aluminum Chloride |
| Solvent | Dichloromethane or other suitable inert solvent |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 70 - 85% |
| Purification | Vacuum Distillation or Column Chromatography |
Table 1: Typical reaction parameters for the synthesis of 1-(4-isopropylphenyl)ethanone.
Step 2: Synthesis of 2-bromo-1-(4-isopropylphenyl)ethanone
This step involves the alpha-bromination of the ketone synthesized in the previous step.[5][6][7]
Protocol:
-
1-(4-isopropylphenyl)ethanone (1.0 eq.) is dissolved in a suitable solvent, such as glacial acetic acid.
-
To this solution, bromine (1.0 eq.) is added dropwise at room temperature with stirring. A small amount of HBr can be used as a catalyst.
-
The reaction mixture is stirred at room temperature until the color of bromine disappears (typically 1-3 hours).
-
The mixture is then poured into a large volume of cold water.
-
The precipitated solid is collected by filtration, washed with water, and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol) to afford pure 2-bromo-1-(4-isopropylphenyl)ethanone.
| Parameter | Value |
| Reactants | 1-(4-isopropylphenyl)ethanone, Bromine |
| Solvent | Glacial Acetic Acid |
| Temperature | Room Temperature |
| Reaction Time | 1 - 3 hours |
| Typical Yield | 75 - 90% |
| Purification | Recrystallization |
Table 2: Typical reaction parameters for the synthesis of 2-bromo-1-(4-isopropylphenyl)ethanone.
Step 3: Synthesis of 2-azido-1-(4-isopropylphenyl)ethanone
The bromo-ketone is converted to the corresponding azido-ketone through nucleophilic substitution with sodium azide.
Protocol:
-
2-bromo-1-(4-isopropylphenyl)ethanone (1.0 eq.) is dissolved in a mixture of acetone and water.
-
Sodium azide (1.2 eq.) is added to the solution, and the mixture is stirred at room temperature for several hours (typically 4-6 hours).
-
After the reaction is complete (monitored by TLC), the acetone is removed under reduced pressure.
-
Water is added to the residue, and the product is extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude 2-azido-1-(4-isopropylphenyl)ethanone. This product is often used in the next step without further purification.
| Parameter | Value |
| Reactants | 2-bromo-1-(4-isopropylphenyl)ethanone, Sodium Azide |
| Solvent | Acetone/Water mixture |
| Temperature | Room Temperature |
| Reaction Time | 4 - 6 hours |
| Typical Yield | 85 - 95% |
| Purification | Typically used crude in the next step |
Table 3: Typical reaction parameters for the synthesis of 2-azido-1-(4-isopropylphenyl)ethanone.
Step 4: Synthesis of this compound
This final step involves the reduction of both the ketone and the azide functionalities. This can be achieved in a single step or in two sequential steps.
One-Pot Reduction Protocol:
-
To a solution of 2-azido-1-(4-isopropylphenyl)ethanone (1.0 eq.) in methanol or ethanol, sodium borohydride (2.0-3.0 eq.) is added portion-wise at 0 °C.[8][9]
-
The reaction mixture is stirred at room temperature for 1-2 hours to ensure complete reduction of the ketone.
-
A catalytic amount of Palladium on carbon (10 mol%) is then added to the reaction mixture.
-
The flask is evacuated and filled with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
The mixture is stirred vigorously under a hydrogen atmosphere for 12-24 hours.[10][11][12][13]
-
After the reaction is complete, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated, and the residue is taken up in an appropriate solvent and washed with water.
-
The organic layer is dried and concentrated to give the crude product, which can be purified by column chromatography or recrystallization to yield this compound.
| Parameter | Value |
| Reactants | 2-azido-1-(4-isopropylphenyl)ethanone, Sodium Borohydride, H₂ |
| Catalyst | Palladium on Carbon (Pd/C) |
| Solvent | Methanol or Ethanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 13 - 26 hours |
| Typical Yield | 60 - 80% |
| Purification | Column Chromatography or Recrystallization |
Table 4: Typical reaction parameters for the synthesis of this compound.
Characterization Data (Predicted)
The following table summarizes the expected analytical data for the final product. Actual experimental data should be acquired for confirmation.
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the isopropyl group (septet and doublet), aromatic protons, the benzylic proton, the methylene protons, and the amine and hydroxyl protons. |
| ¹³C NMR | Peaks for the isopropyl carbons, aromatic carbons (including the quaternary carbon), the carbon bearing the amino group, and the carbon bearing the hydroxyl group. |
| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₁H₁₇NO). |
| IR Spectroscopy | Broad O-H and N-H stretching bands, C-H stretching for aliphatic and aromatic groups, and C-N and C-O stretching vibrations. |
Table 5: Predicted analytical data for this compound.
Safety and Handling
-
Aluminum chloride is corrosive and reacts violently with water. Handle in a dry environment.
-
Acetyl chloride is corrosive and a lachrymator. Use in a fume hood.
-
Bromine is highly toxic and corrosive. Handle with extreme care in a fume hood.
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with acids and metals.
-
Sodium borohydride is flammable and reacts with water to produce hydrogen gas.
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
This guide provides a robust framework for the synthesis of this compound. Researchers should adapt and optimize the provided protocols based on their laboratory conditions and available resources.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. websites.umich.edu [websites.umich.edu]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 10. Recent Development of Palladium-Supported Catalysts for Chemoselective Hydrogenation [jstage.jst.go.jp]
- 11. Selectivity and activity in catalytic hydrogenation of azido groups over Pd nanoparticles on aluminum oxy-hydroxide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Preparation of 2-Amino-2-(4-isopropylphenyl)ethanol from Isopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for the preparation of 2-Amino-2-(4-isopropylphenyl)ethanol, a valuable amino alcohol intermediate, starting from the readily available bulk chemical, isopropylbenzene. This document details the experimental protocols for each synthetic step, presents key data in a structured format, and includes visualizations of the synthetic workflow and a relevant biological signaling pathway.
Synthetic Strategy Overview
The synthesis of this compound from isopropylbenzene can be achieved through a four-step reaction sequence. This strategy involves an initial Friedel-Crafts acylation to form a key ketone intermediate, followed by alpha-halogenation, subsequent amination, and a final reduction of the carbonyl group.
Data Presentation
The following tables summarize the key physical and chemical properties of the starting material, intermediates, and the final product.
Table 1: Physical and Chemical Properties of Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| Isopropylbenzene | C₉H₁₂ | 120.19 | Colorless liquid | 98-82-8 |
| 4'-Isopropylacetophenone | C₁₁H₁₄O | 162.23 | Colorless to pale yellow liquid | 645-13-6 |
| 2-Chloro-1-(4-isopropylphenyl)ethanone | C₁₁H₁₃ClO | 196.67 | Not specified | 21886-60-2 |
| 2-Amino-1-(4-isopropylphenyl)ethanone | C₁₁H₁₅NO | 177.24 | Not specified | Not available |
| This compound | C₁₁H₁₇NO | 179.26 | Light yellow solid[1] | 910443-18-4[1] |
Table 2: Spectroscopic Data
| Compound Name | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Key IR Peaks (cm⁻¹) |
| 4'-Isopropylacetophenone | 7.91 (d, 2H), 7.32 (d, 2H), 2.98 (sept, 1H), 2.59 (s, 3H), 1.28 (d, 6H)[2] | 197.8, 154.6, 135.1, 128.6, 126.6, 34.2, 26.5, 23.6[2] | ~1680 (C=O) |
| 2-Chloro-1-(4-isopropylphenyl)ethanone | Not available in searched literature. Expected: similar aromatic signals to 4'-isopropylacetophenone, singlet for -CH₂Cl ~4.5 ppm. | Not available in searched literature. | ~1690 (C=O) |
| 2-Amino-1-(4-isopropylphenyl)ethanone | Not available in searched literature. Expected: similar aromatic signals, singlet for -CH₂NH₂. | Not available in searched literature. | ~3300-3400 (N-H), ~1685 (C=O) |
| This compound | Not available in searched literature. | Not available in searched literature. | ~3200-3500 (O-H, N-H) |
Experimental Protocols
Step 1: Synthesis of 4'-Isopropylacetophenone (Friedel-Crafts Acylation)
This procedure outlines the acylation of isopropylbenzene using acetyl chloride and aluminum chloride as the catalyst.
Materials and Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Reflux condenser
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
-
Isopropylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Methylene chloride (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, addition funnel, and reflux condenser, add anhydrous aluminum chloride (0.055 mol, 1.1 equiv) and 15 mL of methylene chloride.
-
Cool the mixture to 0°C in an ice/water bath.
-
Prepare a solution of acetyl chloride (0.055 mol, 1.1 equiv) in 10 mL of methylene chloride and add it to the addition funnel. Add this solution dropwise to the aluminum chloride suspension over 10 minutes with stirring.
-
Prepare a solution of isopropylbenzene (0.050 mol) in 10 mL of methylene chloride and add it to the addition funnel. Add this solution dropwise to the reaction mixture over a period that maintains a gentle reflux.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15 minutes.
-
Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl, with stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with 20 mL of methylene chloride.
-
Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude 4'-isopropylacetophenone.
-
The product can be further purified by vacuum distillation.
Step 2: Synthesis of 2-Chloro-1-(4-isopropylphenyl)ethanone (α-Chlorination)
This procedure describes the alpha-chlorination of 4'-isopropylacetophenone using sulfuryl chloride.
Materials and Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Rotary evaporator
-
4'-Isopropylacetophenone
-
Sulfuryl chloride (SO₂Cl₂)
-
Methanol
-
Ethyl acetate or dichloromethane
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4'-isopropylacetophenone (1 equiv) in a suitable solvent such as ethyl acetate or dichloromethane.
-
Cool the solution in an ice bath.
-
Add sulfuryl chloride (1.1 equiv) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-1-(4-isopropylphenyl)ethanone.
-
The crude product may be used in the next step without further purification or can be purified by crystallization or column chromatography if necessary.
Step 3: Synthesis of 2-Amino-1-(4-isopropylphenyl)ethanone (Amination via Delépine Reaction)
This procedure utilizes the Delépine reaction for the synthesis of the primary amine from the corresponding alkyl halide.
Materials and Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
2-Chloro-1-(4-isopropylphenyl)ethanone
-
Hexamethylenetetramine
-
Chloroform or a similar solvent
-
Ethanol
-
Concentrated hydrochloric acid
Procedure:
-
Dissolve 2-chloro-1-(4-isopropylphenyl)ethanone (1 equiv) in chloroform.
-
Add hexamethylenetetramine (1 equiv) to the solution. The quaternary ammonium salt is expected to precipitate from the solution.
-
Collect the precipitate by filtration and wash with a small amount of cold chloroform.
-
Suspend the collected salt in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and filter to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product, the hydrochloride salt of 2-amino-1-(4-isopropylphenyl)ethanone, can be neutralized with a base (e.g., NaOH or NaHCO₃) and extracted with an organic solvent to yield the free amine. Further purification can be achieved by crystallization or column chromatography.
Step 4: Synthesis of this compound (Reduction)
This final step involves the reduction of the aminoketone to the desired amino alcohol using sodium borohydride.
Materials and Equipment:
-
Erlenmeyer flask or round-bottom flask with a magnetic stirrer
-
Ice bath
-
Heating plate
-
Filtration apparatus
-
2-Amino-1-(4-isopropylphenyl)ethanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
Procedure:
-
Dissolve 2-amino-1-(4-isopropylphenyl)ethanone (1 equiv) in methanol in an Erlenmeyer flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (a molar excess, e.g., 2-4 equivalents of hydride) in portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 15-30 minutes, or until the reaction is complete as monitored by TLC.
-
Carefully add water to quench the reaction, followed by gentle heating to boiling.
-
Cool the mixture to room temperature and then in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and air dry.
-
The crude this compound can be recrystallized from a suitable solvent (e.g., aqueous methanol or ethanol) to obtain the pure product.
Biological Context: β2-Adrenergic Receptor Signaling
Phenylethanolamine derivatives, such as the target molecule, are structurally related to endogenous catecholamines like epinephrine and norepinephrine. These molecules often exhibit activity at adrenergic receptors. The 2-amino-2-phenylethanol scaffold is a common feature in many β2-adrenergic receptor agonists.
The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade. This pathway is crucial in various physiological processes, including the relaxation of smooth muscle in the airways, making β2-agonists important therapeutics for asthma and other pulmonary diseases.
The binding of a β2-agonist to its receptor triggers a conformational change, leading to the activation of the associated Gs protein. The activated α-subunit of the Gs protein then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in a cellular response such as smooth muscle relaxation.[3][4][5][6][7] The structure-activity relationship of phenylethanolamines at β-adrenoceptors is a well-studied area, with substitutions on the aromatic ring and the amine influencing potency and selectivity.[3][5][8]
Disclaimer: This document is intended for informational purposes for research and development professionals. The experimental procedures described are based on established chemical principles and literature precedents. All laboratory work should be conducted by trained professionals in a well-equipped facility, following all appropriate safety precautions. The potential biological activity of the synthesized compound would require further investigation through dedicated pharmacological studies.
References
- 1. Down-regulation of beta-adrenergic and dopaminergic receptors induced by 2-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 7. pharmacy180.com [pharmacy180.com]
- 8. Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating metabolic inactivation: an antedrug approach - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-2-(4-isopropylphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and physical properties of 2-Amino-2-(4-isopropylphenyl)ethanol, a versatile amino alcohol with significant applications in pharmaceutical development, biochemical research, and materials science. It serves as a key intermediate and building block for the synthesis of complex molecules and novel therapeutic agents.
Chemical and Physical Properties
This compound is a chiral amino alcohol notable for its solubility and utility in synthesis.[1][2] Its core structure, featuring a phenyl ring substituted with an isopropyl group, makes it a valuable precursor for creating molecules with specific biological activities. The compound is typically available as a light yellow solid with a purity of 95% or greater, as determined by NMR.[1][2] For stability, it should be stored in a dark, inert atmosphere at temperatures between 2-8°C.[3]
A summary of its key properties is presented below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | Inferred from Name |
| CAS Number | 910443-18-4 | [1][2][3] |
| Molecular Formula | C₁₁H₁₇NO | [1][2][4] |
| Molecular Weight | 179.26 g/mol | [1][2][4] |
| Appearance | Light yellow solid | [1][2] |
| Purity | ≥ 95% (NMR) | [1][2] |
| Solubility | Excellent solubility in water & organic solvents | [1][2] |
| Storage Conditions | Store at 2-8°C, inert atmosphere, dark place | [3] |
| PubChem ID | 17389826 | [1][2] |
| MDL Number | MFCD08752773 | [1][2][3] |
| SMILES | CC(C)c1ccc(cc1)C(N)CO | Inferred from Name |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
Applications in Research and Development
This compound is a valuable intermediate with a range of applications across multiple scientific disciplines.
-
Pharmaceutical Development: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, where it contributes to enhancing drug efficacy and specificity.[1][5][6]
-
Biochemical Research: The molecule is employed in studies focused on enzyme inhibition and receptor binding, offering insights into metabolic pathways and identifying potential therapeutic targets.[1][5][6]
-
Asymmetric Synthesis: Researchers have utilized this compound as a chiral auxiliary, which is instrumental in the efficient production of enantiomerically pure compounds.[1][2]
-
Materials Science: It serves as a building block in the creation of specialty polymers and functional materials, such as surfactants and polymer additives, where it can modify surface properties and improve formulation stability.[1]
-
Analytical Chemistry: In complex mixtures, this chemical can be used as a standard for chromatographic techniques, aiding in the accurate analysis of various samples.[1][6]
Experimental Protocols
While specific, detailed experimental protocols for this compound are not widely published in the reviewed literature, methodologies can be inferred from related amino alcohol compounds.
The synthesis of phenyl-substituted amino alcohols often involves the ring-opening of a corresponding epoxide. A plausible, generalized workflow is as follows:
-
Epoxidation: The starting material, 4-isopropylstyrene, is oxidized to form 2-(4-isopropylphenyl)oxirane. This is typically achieved using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM).
-
Aminolysis (Ring-Opening): The synthesized epoxide is then subjected to aminolysis. The epoxide ring is opened by a nucleophilic attack from an ammonia source (e.g., aqueous ammonia or a protected amine) to form the amino alcohol. This step often requires elevated temperature and pressure.
-
Purification: The crude product is purified to isolate the final compound. This typically involves an aqueous workup to remove inorganic salts, followed by extraction with an organic solvent. The final purification is commonly achieved through column chromatography on silica gel or recrystallization to yield the pure this compound.
For quantitative analysis, a method similar to that used for other amino alcohols can be adapted.[7] This involves derivatization followed by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
-
Sample Preparation: Prepare a standard stock solution of this compound in a suitable solvent, such as dimethylformamide (DMF).
-
Derivatization: The primary amine group readily derivatizes with reagents like 1-naphthylisothiocyanate (NITC) to form a stable, UV-active derivative.[7] An aliquot of the sample is mixed with a solution of NITC and allowed to react.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: An isocratic or gradient mobile phase can be used. A mixture of isooctane and isopropanol (e.g., 80:20 v/v) has been shown to be effective for similar compounds.[7]
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV detector set to a wavelength appropriate for the derivative (e.g., 254 nm or the absorbance maximum of the NITC-adduct).
-
-
Quantification: A calibration curve is generated using standards of known concentrations. The concentration of the sample is determined by comparing its peak area to the calibration curve.
Biological Activity and Signaling Pathways
While specific signaling pathways involving this compound are not detailed in the available literature, its documented use in studying enzyme inhibition and receptor binding suggests its role as a molecular probe or a structural backbone for more complex ligands.[1][5][6]
In drug development, compounds derived from this intermediate likely interact with G-protein coupled receptors (GPCRs) or enzyme active sites, common targets for drugs aimed at neurological disorders. The isopropylphenyl moiety can engage in hydrophobic interactions within a receptor's binding pocket, while the amino alcohol portion can form critical hydrogen bonds and ionic interactions. Its chiral center is particularly important, as stereoisomers often exhibit different binding affinities and efficacies.
The general process of utilizing this compound in a drug discovery context involves its incorporation into a larger molecule through synthetic chemistry, followed by screening in a battery of biological assays to determine its activity at the intended target and its broader pharmacological profile.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 910443-18-4|this compound|BLD Pharm [bldpharm.com]
- 4. 2-[(2-Phenylpropyl)amino]ethanol | C11H17NO | CID 232600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]
- 6. utas.edu.au [utas.edu.au]
- 7. osha.gov [osha.gov]
An In-Depth Technical Guide to the Structural Analysis of 2-Amino-2-(4-isopropylphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-2-(4-isopropylphenyl)ethanol is a versatile amino alcohol with significant potential in various scientific and industrial sectors. It is recognized as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and sees application in biochemical research, including enzyme inhibition and receptor binding studies.[1][2] Furthermore, its properties lend it to use in cosmetic formulations, polymer chemistry, and as a standard in analytical chromatography.[1][2][3] This technical guide provides a comprehensive overview of the structural analysis of this compound, including its physicochemical properties, proposed analytical methodologies based on established techniques for analogous compounds, and a general discussion of its potential, though currently unelucidated, pharmacological relevance. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide incorporates protocols and data from structurally related 2-aryl-2-aminoethanol compounds to provide a robust framework for researchers.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data has been compiled from chemical supplier databases.
| Property | Value | Reference(s) |
| CAS Number | 910443-18-4 | [4][5] |
| Molecular Formula | C₁₁H₁₇NO | [4] |
| Molecular Weight | 179.26 g/mol | [4] |
| Appearance | Light yellow solid | [4] |
| Purity | ≥ 95% (by NMR) | [4] |
| Storage Conditions | 0-8°C | [4] |
Synthesis and Structural Elucidation
While specific synthesis protocols for this compound are not detailed in published literature, a general and widely applicable method for the synthesis of 2-amino alcohols from corresponding styrenes provides a likely synthetic route.[1][6]
General Synthesis Protocol: One-Pot Synthesis from 4-isopropylstyrene
This protocol is adapted from a general method for the synthesis of amino alcohols from styrene derivatives.[1] The proposed reaction pathway is illustrated in the diagram below.
Caption: Proposed one-pot synthesis of this compound.
Methodology:
-
To a mixture of 4-isopropylstyrene (5.0 mmol) in water (10 mL) and acetone (20 mL), add 1,3-dibromo-5,5-dimethylhydantoin (DBH) (2.75 mmol).
-
Stir the resulting mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the styrene is completely consumed.
-
Add the desired amine (e.g., aqueous ammonia, 15 mmol) to the reaction mixture.
-
Continue stirring at room temperature for approximately 4 hours.
-
Extract the reaction mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution in vacuo to yield the crude product.
-
Purify the crude product by silica column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure this compound.[1]
Structural Characterization
The structural integrity and purity of the synthesized compound would be confirmed using a suite of spectroscopic techniques. Expected spectral characteristics are detailed below, based on the known structure and data from analogous compounds.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the 4-isopropylphenyl group, the methine and methyl protons of the isopropyl group, and the protons of the ethanolamine backbone. The chemical shifts and coupling patterns will be indicative of their chemical environment and neighboring protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the aromatic carbons, the isopropyl carbons, and the carbons of the aminoethanol chain.
Table 2: Predicted ¹H and ¹³C NMR Spectral Data (Note: This is a predicted table based on general chemical shift values for similar structural motifs. Actual experimental values may vary.)
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Isopropyl -CH₃ | ~1.2 | ~24 |
| Isopropyl -CH | ~2.9 | ~34 |
| Aromatic C-H | ~7.2 - 7.4 | ~126-128 |
| Aromatic C-isopropyl | ~148 | ~148 |
| -CH(NH₂)- | ~4.0 | ~60 |
| -CH₂OH | ~3.5 - 3.7 | ~68 |
| -NH₂ | Variable (broad) | - |
| -OH | Variable (broad) | - |
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly after the measurement.
Table 3: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3400 - 3200 | Strong, Broad |
| N-H stretch (primary amine) | 3400 - 3250 | Medium (two bands) |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium |
| C=C stretch (aromatic) | 1600 - 1475 | Medium |
| C-O stretch (primary alcohol) | ~1050 | Strong |
| C-N stretch | 1250 - 1020 | Medium |
2.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Protocol for Electrospray Ionization (ESI)-MS:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the base peak.
-
If further structural information is required, perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and analyze the resulting daughter ions.
Expected Fragmentation Pattern: The primary observed ion would be the protonated molecule [M+H]⁺ at m/z 180.27. Common fragmentation pathways for amino alcohols include the loss of water (H₂O) and cleavage of the C-C bond between the carbon bearing the hydroxyl group and the carbon bearing the amino group.
Potential Pharmacological Significance and Signaling Pathways
While the specific biological activity of this compound is not yet characterized in the public domain, its role as an intermediate for pharmaceuticals targeting neurological disorders suggests potential interactions with the central nervous system.[1][2] Many 2-aryl-2-aminoethanol derivatives exhibit pharmacological activity by interacting with various receptors and enzymes.
Caption: Hypothetical signaling pathway for a 2-aryl-2-aminoethanol derivative.
This generalized diagram illustrates a potential mechanism where a compound of this class could act as a ligand for a G-protein coupled receptor (GPCR) or an ion channel on a postsynaptic neuron, modulating downstream signaling cascades. It is crucial to note that this is a hypothetical representation, and dedicated pharmacological studies are required to determine the actual mechanism of action for this compound or its derivatives.
Conclusion
This compound is a compound of interest for which detailed public data is sparse. This guide provides a foundational framework for its structural analysis by presenting its known physicochemical properties and outlining robust, standard experimental protocols for its synthesis and characterization based on analogous compounds. The provided methodologies for NMR, IR, and MS, along with the generalized discussion of its potential pharmacological relevance, offer a starting point for researchers and drug development professionals. Further investigation is necessary to fully elucidate the specific spectral characteristics, biological activity, and potential therapeutic applications of this molecule.
References
- 1. One-Pot Synthesis of Amino Alcohols from Styrenes [ccspublishing.org.cn]
- 2. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 910443-18-4(this compound) | Kuujia.com [es.kuujia.com]
- 6. One-Pot Synthesis of Amino Alcohols from Styrenes | Semantic Scholar [semanticscholar.org]
Spectroscopic and Structural Analysis of 2-Amino-2-(4-isopropylphenyl)ethanol: A Technical Overview
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic and structural characteristics of key pharmaceutical intermediates is paramount. This technical guide provides an in-depth analysis of 2-Amino-2-(4-isopropylphenyl)ethanol, a crucial building block in the synthesis of various therapeutic agents.
While specific, publicly available spectroscopic data (NMR, IR, MS) for this compound is limited, this guide presents a detailed overview of the expected spectral characteristics based on its chemical structure. To provide a tangible reference, representative data for the closely related and structurally similar parent compound, (S)-2-amino-2-phenylethanol (L-Phenylglycinol), is included. This information, combined with detailed experimental protocols, offers a robust framework for the analysis and characterization of this class of compounds.
Predicted Spectroscopic Data for this compound
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, alongside the expected mass spectrometry (MS) fragmentation patterns for this compound. These predictions are based on fundamental principles of spectroscopy and analysis of its structural features: the 4-isopropylphenyl group, the chiral methine proton, the methylene group adjacent to the hydroxyl, and the amino and hydroxyl protons.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | d | 2H | Ar-H (ortho to isopropyl) |
| ~7.1-7.3 | d | 2H | Ar-H (meta to isopropyl) |
| ~4.0-4.2 | dd | 1H | CH-NH₂ |
| ~3.5-3.7 | m | 2H | CH₂-OH |
| ~2.8-3.0 | septet | 1H | CH-(CH₃)₂ |
| ~2.0-2.5 | br s | 3H | NH₂, OH |
| ~1.2 | d | 6H | CH-(CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~148-150 | Ar-C (ipso, attached to isopropyl) |
| ~138-140 | Ar-C (ipso, attached to ethanolamine) |
| ~126-128 | Ar-CH (ortho to isopropyl) |
| ~125-127 | Ar-CH (meta to isopropyl) |
| ~68-70 | CH₂-OH |
| ~58-60 | CH-NH₂ |
| ~33-35 | CH-(CH₃)₂ |
| ~23-25 | CH-(CH₃)₂ |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H stretch, N-H stretch |
| 3000-2850 | C-H stretch (aliphatic) |
| 1600-1450 | C=C stretch (aromatic) |
| 1100-1000 | C-O stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Fragment |
| 179 | [M]⁺ (Molecular Ion) |
| 162 | [M - NH₃]⁺ |
| 148 | [M - CH₂OH]⁺ |
| 133 | [M - C₂H₆NO]⁺ (loss of ethanolamine) |
| 105 | [C₈H₉]⁺ (isopropylbenzyl cation) |
Representative Experimental Data: (S)-2-amino-2-phenylethanol
Due to the absence of published, peer-reviewed spectroscopic data for this compound, we present the data for the parent compound, (S)-2-amino-2-phenylethanol, as a practical reference.
Table 5: ¹H NMR Data for (S)-2-amino-2-phenylethanol
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.35-7.20 | m | 5H | Ar-H |
| 4.02 | dd | 1H | CH-NH₂ |
| 3.61 | dd | 1H | CH₂-OH (one proton) |
| 3.45 | dd | 1H | CH₂-OH (one proton) |
| 2.15 | br s | 3H | NH₂, OH |
Table 6: ¹³C NMR Data for (S)-2-amino-2-phenylethanol
| Chemical Shift (δ, ppm) | Assignment |
| 142.5 | Ar-C (ipso) |
| 128.4 | Ar-CH |
| 127.2 | Ar-CH |
| 126.8 | Ar-CH |
| 68.5 | CH₂-OH |
| 59.3 | CH-NH₂ |
Experimental Protocols
The following are detailed methodologies for the key experiments typically cited in the synthesis and characterization of phenylglycinol derivatives.
3.1. Synthesis of 2-Amino-2-arylethanol Derivatives
A common synthetic route involves the reduction of an α-amino ketone precursor.
-
Preparation of the α-bromoketone: The corresponding acetophenone (e.g., 4'-isopropylacetophenone) is brominated using a suitable brominating agent such as bromine in methanol or N-bromosuccinimide (NBS) in the presence of a radical initiator.
-
Amination: The resulting α-bromo ketone is then reacted with an ammonia source, often aqueous or methanolic ammonia, to yield the α-amino ketone.
-
Reduction: The α-amino ketone is subsequently reduced to the corresponding amino alcohol. A mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) is typically employed to selectively reduce the ketone to a hydroxyl group.
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. Purification is generally achieved through recrystallization or column chromatography on silica gel.
3.2. Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra are obtained using an FTIR spectrometer. Solid samples are often analyzed as KBr pellets, while liquid samples can be analyzed as thin films between NaCl plates.
-
Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The data provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Workflow for Spectroscopic Analysis
The logical flow of spectroscopic analysis for the characterization of a synthesized compound like this compound is depicted in the following diagram.
Caption: Workflow for the synthesis and spectroscopic characterization of a target compound.
This guide provides a foundational understanding of the spectroscopic properties of this compound. While direct experimental data remains elusive in the public domain, the predictive and comparative data herein offer a valuable resource for researchers in the field.
Technical Guide: Physicochemical and Biological Profile of 2-Amino-2-(4-isopropylphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Amino-2-(4-isopropylphenyl)ethanol (CAS No. 910443-18-4). Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document also presents generalized experimental protocols and expected analytical characteristics based on the well-established chemistry of the broader class of 2-amino-2-phenylethanol derivatives. This guide is intended to serve as a foundational resource for researchers and professionals involved in the synthesis, characterization, and evaluation of this and related compounds for potential applications in drug discovery and development, particularly in targeting neurological disorders.
Introduction
This compound is a chiral amino alcohol belonging to the class of 2-amino-2-phenylethanol derivatives. This class of compounds is of significant interest in medicinal chemistry due to their structural similarity to endogenous neurotransmitters and their potential to interact with various biological targets. While specific research on this compound is not extensively published, its analogs have been investigated for a range of pharmacological activities, including as agonists for β2-adrenoceptors.[1] This compound serves as a key intermediate in the synthesis of more complex pharmaceutical agents.[2][3] Its excellent solubility in both water and organic solvents makes it a versatile building block in synthetic chemistry.[2][3]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 910443-18-4 | [2] |
| Molecular Formula | C₁₁H₁₇NO | [2] |
| Molecular Weight | 179.26 g/mol | [2] |
| Appearance | Light yellow solid | [2] |
| Purity | ≥ 95% (as determined by NMR) | [2] |
| Solubility | Soluble in water and organic solvents | [2][3] |
| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere | [4] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly published. However, based on established methods for the synthesis of 2-amino-2-arylethanols, a general synthetic approach can be proposed.
General Synthesis of 2-Amino-2-arylethanols
A common and effective method for the synthesis of 2-amino-2-arylethanols involves the reduction of α-amino ketones. The following is a generalized protocol that can be adapted for the synthesis of this compound.
3.1.1. Step 1: Synthesis of the α-Amino Ketone Precursor
The synthesis of the precursor, 2-amino-1-(4-isopropylphenyl)ethan-1-one, can be achieved through the Friedel-Crafts acylation of cumene (isopropylbenzene) with an N-protected amino acid derivative, followed by deprotection.
-
Materials: Cumene, N-protected glycine (e.g., N-Boc-glycine or N-Cbz-glycine), a Lewis acid catalyst (e.g., AlCl₃), appropriate solvents (e.g., dichloromethane, diethyl ether), and reagents for deprotection (e.g., trifluoroacetic acid for Boc group, H₂/Pd for Cbz group).
-
Procedure:
-
Activate the N-protected glycine to an acylating agent (e.g., acid chloride).
-
Perform a Friedel-Crafts acylation reaction by adding the activated N-protected glycine to a solution of cumene and a Lewis acid in an appropriate solvent at a controlled temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous work-up to isolate the N-protected α-amino ketone.
-
Purify the product using column chromatography.
-
Deprotect the amine functionality to yield 2-amino-1-(4-isopropylphenyl)ethan-1-one.
-
3.1.2. Step 2: Reduction of the α-Amino Ketone
The final step is the reduction of the keto group to a hydroxyl group.
-
Materials: 2-amino-1-(4-isopropylphenyl)ethan-1-one, a reducing agent (e.g., sodium borohydride), and a suitable solvent (e.g., methanol or ethanol).
-
Procedure:
-
Dissolve the α-amino ketone in the chosen alcoholic solvent.
-
Cool the solution in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride) portion-wise.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench any excess reducing agent.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the resulting this compound, likely by recrystallization or column chromatography.
-
Characterization Methods
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. Expected signals would include those for the isopropyl group, the aromatic protons, and the protons of the aminoethanol backbone.
-
Infrared (IR) Spectroscopy: An IR spectrum will show characteristic absorption bands for the O-H and N-H stretches (typically broad in the 3200-3500 cm⁻¹ region), C-H stretches, and aromatic C=C bonds.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
-
Melting Point Analysis: Determination of the melting point is a crucial indicator of purity.
Potential Biological Activity and Signaling Pathways
While no specific biological studies on this compound have been found, the broader class of 2-amino-2-phenylethanol derivatives has been investigated for various pharmacological activities.
A notable study on novel 2-amino-2-phenylethanol derivatives identified them as potent β2-adrenoceptor agonists.[1] The β2-adrenergic receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This signaling pathway is a key target for bronchodilators used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
Given the structural similarity, it is plausible that this compound could also exhibit activity at adrenergic receptors or other neurological targets. Further research, including binding assays and functional screens, would be necessary to elucidate its specific pharmacological profile and mechanism of action.
Visualizations
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of 2-amino-2-arylethanol derivatives.
Caption: General workflow for the synthesis, characterization, and biological evaluation of 2-amino-2-arylethanol derivatives.
Conclusion
This compound is a chemical intermediate with potential for use in the development of novel therapeutics. While specific, publicly available data on its physicochemical properties and biological activity are scarce, this guide provides a framework for its synthesis and characterization based on established chemical principles for analogous compounds. Further experimental investigation is required to fully elucidate its properties and pharmacological profile. This document serves as a starting point for researchers interested in exploring the potential of this and related 2-amino-2-phenylethanol derivatives.
References
A Technical Guide to the Solubility of 2-Amino-2-(4-isopropylphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-(4-isopropylphenyl)ethanol is a chiral amino alcohol with potential applications in pharmaceutical synthesis and as a chiral auxiliary. A thorough understanding of its solubility in various solvents is critical for its effective use in reaction chemistry, purification, formulation, and drug delivery. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative assessments, quantitative data for structurally analogous compounds, and detailed experimental protocols for solubility determination.
Quantitative Solubility Data of Analogous Compounds
To provide a quantitative perspective, the following table summarizes the solubility of structurally similar amino alcohols and related compounds in various solvents. This data can serve as a valuable reference for estimating the solubility of this compound and for selecting appropriate solvent systems for experimental work.
| Compound | Solvent | Temperature (°C) | Solubility |
| 2-Phenylethanol | Water | 20 | 16,000 mg/L[2] |
| 2-Phenylethanol | 50% Ethanol | - | Miscible[2] |
| Glycine | Water | 25 | 2.733 g/100 mL[3] |
| Glycine | Ethanol | 25 | Insoluble (practically) |
| L-Alanine | Water | 25 | - |
| L-Alanine | Ethanol | 25 | Insoluble (practically) |
| 2-(4-Aminophenyl)ethanol | Methanol | - | Soluble[4] |
Note: The solubility of amino acids like glycine and L-alanine is highly dependent on pH.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, etc.)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrument.
Procedure
-
Preparation: Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The equilibration time should be determined experimentally by taking samples at different time points until the concentration of the dissolved solute remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, by taking into account the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
This technical guide has provided an overview of the solubility of this compound. While specific quantitative data remains to be published, its described "excellent solubility" in both water and organic solvents highlights its versatility. The provided data on analogous compounds offers a valuable starting point for solvent selection. Furthermore, the detailed experimental protocol for the shake-flask method equips researchers with a robust methodology to determine the precise solubility of this compound in various solvents, which is essential for its successful application in research and drug development.
References
The Biological Activity of 2-Amino-2-(4-isopropylphenyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted biological activity of 2-Amino-2-(4-isopropylphenyl)ethanol. Based on the well-established pharmacology of structurally related 2-amino-2-phenylethanol derivatives, this compound is anticipated to act as a β2-adrenergic receptor agonist. This document outlines the theoretical mechanism of action, predicted quantitative efficacy, and detailed experimental protocols for assessing its biological activity. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutics targeting the β2-adrenergic system.
Introduction
This compound belongs to the class of 2-amino-2-phenylethanol derivatives, a scaffold known to exhibit significant biological activities. While specific experimental data for this particular molecule is not extensively available in peer-reviewed literature, its structural similarity to known β2-adrenergic receptor agonists allows for a robust prediction of its pharmacological profile. β2-adrenergic receptors are G-protein coupled receptors predominantly expressed in the smooth muscle of the airways, as well as in other tissues. Agonism of these receptors leads to a cascade of intracellular events culminating in smooth muscle relaxation, making them a key target for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).
The presence of the isopropyl group on the phenyl ring is a key structural feature. Structure-activity relationship (SAR) studies of similar compounds suggest that substitutions on the phenyl ring can significantly influence potency and selectivity towards β-adrenergic receptor subtypes. This guide will extrapolate from the known data of related compounds to provide a detailed projection of the biological activity of this compound.
Predicted Biological Activity and Mechanism of Action
This compound is predicted to function as a selective agonist of the β2-adrenergic receptor. The proposed mechanism of action follows the canonical β2-adrenergic signaling pathway.
Signaling Pathway:
Upon binding to the β2-adrenergic receptor, this compound is expected to induce a conformational change in the receptor. This change facilitates the coupling and activation of the heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) dissociates and activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, resulting in a decrease in intracellular calcium concentrations and the relaxation of smooth muscle tissue.
Quantitative Data Summary
While no direct experimental values for this compound are available, the following table summarizes the range of expected efficacy based on structurally similar 2-amino-2-phenylethanol derivatives tested as β2-adrenergic receptor agonists.
| Parameter | Assay Type | Predicted Value Range | Reference Compounds |
| EC50 | cAMP Accumulation Assay | 1 nM - 500 nM | Isoproterenol, Salbutamol, Fenoterol derivatives |
| Potency | Guinea Pig Trachea Relaxation | 1 nM - 1 µM | Isoproterenol, Formoterol, Salmeterol derivatives |
| Selectivity | β2 vs β1 Receptor Binding | >100-fold | Various substituted 2-amino-2-phenylethanols |
Detailed Experimental Protocols
To empirically determine the biological activity of this compound, the following standard experimental protocols are recommended.
In Vitro cAMP Accumulation Assay (HTRF)
This assay quantitatively measures the production of cyclic AMP in cells expressing the β2-adrenergic receptor upon stimulation with the test compound.
Objective: To determine the EC50 of this compound for β2-adrenergic receptor activation.
Materials:
-
HEK293 cells stably expressing the human β2-adrenergic receptor.
-
DMEM/F12 medium supplemented with 10% FBS, penicillin/streptomycin.
-
cAMP Gs HTRF Kit (e.g., from Cisbio).
-
Test compound: this compound.
-
Reference agonist: Isoproterenol.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Culture: Culture the HEK293-β2AR cells in T75 flasks until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into a 384-well white plate at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound and the reference agonist (Isoproterenol) in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations.
-
Cell Stimulation: Remove the culture medium from the wells and add stimulation buffer containing the PDE inhibitor. Add the various concentrations of the test compound and reference agonist to the respective wells. Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well according to the manufacturer's protocol.
-
Incubation: Incubate the plate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
Data Analysis: Calculate the 665/620 nm ratio and normalize the data. Plot the normalized response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Isolated Guinea Pig Trachea Relaxation Assay
This ex vivo assay assesses the functional effect of the test compound on smooth muscle relaxation in a physiologically relevant tissue.
Objective: To determine the potency and efficacy of this compound in inducing tracheal smooth muscle relaxation.
Materials:
-
Male Dunkin-Hartley guinea pigs (250-350 g).
-
Krebs-Henseleit solution.
-
Carbachol or histamine (contractile agents).
-
Test compound: this compound.
-
Reference agonist: Isoproterenol.
-
Organ bath system with isometric force transducers.
-
Carbogen gas (95% O2 / 5% CO2).
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea. Clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.
-
Mounting: Suspend each tracheal ring in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.
-
Contraction: Induce a stable contraction with a submaximal concentration of carbachol (e.g., 1 µM) or histamine.
-
Compound Addition: Once a stable plateau of contraction is reached, add cumulative concentrations of this compound or the reference agonist to the organ bath.
-
Data Recording: Record the changes in tension after each addition of the compound.
-
Data Analysis: Express the relaxation as a percentage of the pre-induced contraction. Plot the percentage of relaxation against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 and Emax values.
Conclusion
Based on its chemical structure, this compound is strongly predicted to exhibit biological activity as a β2-adrenergic receptor agonist. The technical information and experimental protocols provided in this guide offer a solid framework for the empirical investigation and characterization of this compound. Further studies are warranted to confirm its precise pharmacological profile, including its potency, efficacy, and selectivity, which will be crucial for evaluating its potential as a therapeutic agent.
Potential Pharmaceutical Applications of 2-Amino-2-(4-isopropylphenyl)ethanol: A Technical Guide for Researchers
Disclaimer: Publicly available information regarding the specific pharmaceutical applications, detailed experimental protocols, and quantitative data for 2-Amino-2-(4-isopropylphenyl)ethanol (CAS: 910443-18-4) is currently limited. This guide, therefore, provides an in-depth overview based on the well-established pharmacology of structurally related phenylethanolamine and octopamine analogs. The experimental methodologies and potential signaling pathways described herein are representative of the research conducted on this class of compounds and can serve as a foundational framework for the investigation of this compound.
Introduction
This compound belongs to the phenylethanolamine class of compounds. This structural motif is the backbone for numerous endogenous neurotransmitters and synthetic drugs that exhibit significant physiological effects. While specific research on the title compound is not extensively documented in peer-reviewed literature, its chemical structure suggests potential interactions with biological systems, particularly as a neuromodulator or as an intermediate in the synthesis of more complex pharmaceuticals.
This technical guide will explore the potential pharmaceutical applications of this compound by examining the known activities of its structural analogs. The information presented is intended for researchers, scientists, and drug development professionals interested in this and related chemical entities.
Chemical and Physical Properties
A summary of the known and predicted properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 910443-18-4 | Chem-Impex[1] |
| Molecular Formula | C11H17NO | Chem-Impex[1] |
| Molecular Weight | 179.26 g/mol | Chem-Impex[1] |
| Appearance | Light yellow solid | Chem-Impex[1] |
| Boiling Point | 312.9±27.0 °C (Predicted) | ChemicalBook[2] |
| Density | 1.028±0.06 g/cm3 (Predicted) | ChemicalBook[2] |
| pKa | 12.56±0.10 (Predicted) | ChemicalBook[2] |
| Storage | Store at 0-8°C | Chem-Impex[1] |
Potential Pharmaceutical Applications and Mechanism of Action
Based on its structural similarity to other phenylethanolamines, this compound is likely to interact with G protein-coupled receptors (GPCRs), such as adrenergic and octopamine receptors.
Neurological Disorders
Commercial suppliers suggest that this compound serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1][3][4][5] The phenylethanolamine scaffold is central to many drugs acting on the central nervous system.
Adrenergic Receptor Modulation
Phenylethanolamines are well-known modulators of adrenergic receptors (α and β). The substitution pattern on the phenyl ring and the amine group dictates the selectivity and activity (agonist or antagonist) at these receptors. The 4-isopropylphenyl group may confer specific binding properties.
Octopamine Receptor Interaction
In invertebrates, octopamine, a structural analog, acts as a key neurotransmitter, neuromodulator, and neurohormone.[6] Given that octopamine receptors are related to mammalian adrenergic receptors, there is a possibility for cross-reactivity or selective targeting of invertebrate systems, which could be relevant for developing selective insecticides.
Enzyme Inhibition
The compound is also suggested for use in studies related to enzyme inhibition.[1][3] For instance, it could be investigated as an inhibitor of enzymes like phenylethanolamine N-methyltransferase (PNMT), which is involved in the biosynthesis of epinephrine.[7]
Hypothetical Signaling Pathway
The following diagram illustrates a potential signaling pathway for a phenylethanolamine analog acting as an agonist at a generic G protein-coupled receptor, leading to the activation of downstream effectors.
Caption: Hypothetical GPCR signaling pathway for a phenylethanolamine analog.
Representative Experimental Protocols
The following are detailed, representative experimental protocols for assessing the activity of phenylethanolamine analogs. These can be adapted for the study of this compound.
Receptor Binding Assay
Objective: To determine the binding affinity of the test compound to a specific receptor subtype (e.g., β2-adrenergic receptor).
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human β2-adrenergic receptor).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [3H]-dihydroalprenolol for β2-adrenergic receptors).
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
Add the prepared cell membranes.
-
Incubate at a specific temperature for a set time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled standard) from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive radioligand receptor binding assay.
Functional Assay: cAMP Measurement
Objective: To determine if the test compound acts as an agonist or antagonist at a Gs-coupled receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells expressing the receptor of interest in a 96-well plate.
-
For agonist testing, treat cells with increasing concentrations of the test compound.
-
For antagonist testing, pre-incubate cells with the test compound before stimulating with a known agonist.
-
Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of a cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Perform the cAMP measurement following the kit's instructions.
-
-
Data Analysis:
-
For agonist activity, plot the cAMP concentration against the logarithm of the compound concentration and determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).
-
For antagonist activity, determine the shift in the agonist's dose-response curve and calculate the pA2 value.
-
Quantitative Data for Structurally Related Compounds
The following table presents representative quantitative data for well-characterized phenylethanolamine analogs to provide a context for the potential potency of this compound.
| Compound | Receptor Target | Assay Type | Value | Unit | Reference |
| Isoproterenol | β-Adrenergic | Agonist (cAMP) | EC50 = 1.2 | nM | Generic Data |
| Propranolol | β-Adrenergic | Antagonist (Binding) | Ki = 1.5 | nM | Generic Data |
| Octopamine | BmOAR1 | Agonist (SEAP) | EC50 = 2.3 x 10^-8 | M | Oshima et al.[6] |
| Synephrine | BmOAR1 | Agonist (SEAP) | EC50 = 1.2 x 10^-7 | M | Oshima et al.[6] |
Conclusion
While direct experimental evidence for the pharmaceutical applications of this compound is not yet prevalent in the public domain, its chemical structure strongly suggests potential as a modulator of adrenergic and/or octopamine receptors. The information and protocols provided in this guide, based on the well-understood pharmacology of its structural analogs, offer a robust starting point for researchers to investigate its biological activities and therapeutic potential. Further studies are warranted to elucidate the specific pharmacological profile of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 910443-18-4 | CAS DataBase [m.chemicalbook.com]
- 3. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]
- 4. utas.edu.au [utas.edu.au]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis of N-alkylated octopamine derivatives and their interaction with octopamine receptor BmOAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Asymmetric Synthesis Using 2-Amino-2-(4-isopropylphenyl)ethanol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-(4-isopropylphenyl)ethanol is a chiral amino alcohol that holds potential as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product. The structural features of this compound, including the stereogenic center bearing the amino and hydroxyl groups and the bulky isopropylphenyl substituent, suggest its potential to induce facial selectivity in a variety of chemical transformations.
While the general principles of asymmetric synthesis using chiral amino alcohol-derived auxiliaries, such as oxazolidinones, are well-established, specific applications and detailed protocols for this compound are not extensively documented in readily available scientific literature. This document aims to provide a theoretical framework and generalized protocols based on analogous systems to guide researchers in the potential applications of this chiral auxiliary.
Theoretical Applications
Based on the known reactivity of similar chiral amino alcohols, this compound could theoretically be employed in a range of asymmetric transformations, including:
-
Diastereoselective Alkylation of Enolates: The auxiliary can be converted into a chiral oxazolidinone, which can then be acylated. Deprotonation of the N-acyl oxazolidinone would form a rigid chiral enolate, directing the approach of an electrophile to one face of the enolate, thus establishing a new stereocenter with high diastereoselectivity.
-
Asymmetric Aldol Reactions: Chiral N-acyl oxazolidinones derived from the auxiliary can be used to control the stereochemistry of aldol reactions. The formation of a chelated boron or titanium enolate can create a highly organized transition state, leading to the formation of syn- or anti-aldol products with high stereocontrol.
-
Asymmetric Michael Additions: The chiral auxiliary can be used to direct the conjugate addition of nucleophiles to α,β-unsaturated systems.
-
Enantioselective Addition of Organometallic Reagents to Aldehydes: The amino alcohol itself can act as a chiral ligand for organometallic reagents, influencing the facial selectivity of their addition to prochiral aldehydes.
Generalized Experimental Protocols
The following protocols are generalized procedures based on well-established methods for other chiral amino alcohol auxiliaries. These protocols have not been specifically validated for this compound and should be considered as a starting point for optimization.
Protocol 1: Synthesis of the Chiral Oxazolidinone
This protocol describes the formation of the oxazolidinone ring, which is a common strategy for activating the chiral auxiliary for subsequent acylation and diastereoselective reactions.
Reaction Scheme:
Materials:
-
This compound
-
Phosgene, triphosgene, or a carbonyldiimidazole (CDI)
-
Aprotic solvent (e.g., Toluene, THF)
-
Base (e.g., Triethylamine, Pyridine)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 eq) in the chosen aprotic solvent.
-
Add the base (1.1 - 1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the carbonylating agent (e.g., a solution of triphosgene in toluene, 0.4 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure oxazolidinone.
Protocol 2: N-Acylation of the Chiral Oxazolidinone
This step attaches the desired acyl group to the nitrogen of the oxazolidinone, setting the stage for the diastereoselective reaction.
Materials:
-
Chiral oxazolidinone derived from this compound
-
Acyl chloride or acid anhydride
-
Strong base (e.g., n-Butyllithium, LDA)
-
Anhydrous aprotic solvent (e.g., THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral oxazolidinone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the strong base (1.05 eq) dropwise, and stir the mixture for 30 minutes at -78 °C.
-
Add the acyl chloride or acid anhydride (1.1 eq) dropwise.
-
Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the N-acyl oxazolidinone by column chromatography or recrystallization.
Protocol 3: Diastereoselective Alkylation
This protocol outlines a general procedure for the alkylation of the N-acyl oxazolidinone enolate.
Materials:
-
N-Acyl oxazolidinone
-
Strong base (e.g., LDA, NaHMDS)
-
Alkylating agent (e.g., alkyl halide)
-
Anhydrous aprotic solvent (e.g., THF)
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add the strong base (1.1 eq) and stir for 30-60 minutes to form the enolate.
-
Add the alkylating agent (1.2 eq) dropwise.
-
Stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product, wash the organic phase, dry, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or HPLC analysis.
-
Purify the product by column chromatography.
Protocol 4: Cleavage of the Chiral Auxiliary
The final step involves the removal of the chiral auxiliary to yield the desired chiral product. The choice of cleavage method depends on the desired functional group (e.g., carboxylic acid, alcohol, ester).
A. Cleavage to a Carboxylic Acid (Hydrolytic Cleavage)
Materials:
-
Alkylated N-acyl oxazolidinone
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
THF/Water solvent mixture
Procedure:
-
Dissolve the alkylated N-acyl oxazolidinone in a mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add an aqueous solution of lithium hydroxide and then slowly add hydrogen peroxide.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature.
-
Quench the excess peroxide with a reducing agent (e.g., sodium sulfite).
-
Acidify the mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylic acid.
-
Extract the chiral carboxylic acid with an organic solvent.
-
The chiral auxiliary can often be recovered from the aqueous layer.
B. Cleavage to a Primary Alcohol (Reductive Cleavage)
Materials:
-
Alkylated N-acyl oxazolidinone
-
Reducing agent (e.g., Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄))
-
Anhydrous ether or THF
Procedure:
-
Dissolve the alkylated N-acyl oxazolidinone in an anhydrous ethereal solvent.
-
Cool the solution to 0 °C or -78 °C, depending on the reducing agent.
-
Slowly add the reducing agent.
-
Stir the reaction until completion (monitored by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride or by the dropwise addition of water followed by dilute acid.
-
Extract the chiral alcohol and the chiral auxiliary.
Data Presentation
Due to the lack of specific experimental data in the literature for this compound as a chiral auxiliary, a quantitative data table cannot be provided at this time. Researchers utilizing this auxiliary would need to generate this data through their own experiments. Key parameters to quantify would include:
-
Yields: Isolated yields for each synthetic step.
-
Diastereomeric Excess (d.e.): Determined by ¹H NMR or HPLC analysis of the crude reaction mixture after the stereocenter-forming step.
-
Enantiomeric Excess (e.e.): Determined by chiral HPLC or GC analysis after cleavage of the auxiliary.
A template for such a data table is provided below:
| Entry | Substrate | Reaction Type | Electrophile/Reagent | Yield (%) | d.e. (%) | e.e. (%) |
| 1 | N-Propionyl Oxazolidinone | Alkylation | Methyl Iodide | - | - | - |
| 2 | N-Propionyl Oxazolidinone | Aldol Reaction | Benzaldehyde | - | - | - |
| ... | ... | ... | ... | ... | ... | ... |
Visualizations
The following diagrams illustrate the general workflow and key relationships in asymmetric synthesis using a chiral auxiliary like this compound.
Application Notes and Protocols for the Chiral Resolution of 2-Amino-2-(4-isopropylphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolution Strategies
The separation of enantiomers from a racemic mixture of 2-Amino-2-(4-isopropylphenyl)ethanol can be approached through several well-established techniques. The choice of method will depend on factors such as the scale of the resolution, the desired level of enantiopurity, and the available resources.
1. Diastereomeric Salt Crystallization: This classical method involves the reaction of the racemic amino alcohol with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.
2. Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of the racemic mixture. This results in one enantiomer being converted to a new product while the other remains unreacted, allowing for their separation.
3. Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. The differential interaction of the enantiomers with the CSP leads to different retention times, enabling their separation.
Experimental Protocols
Note: The following protocols are generalized and should be optimized for the specific properties of this compound.
Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization with Tartaric Acid Derivative
This protocol describes a general procedure for the resolution of a racemic amino alcohol using a chiral acid like (+)-tartaric acid or its derivatives.
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid)
-
Solvent (e.g., Methanol, Ethanol, Isopropanol, or mixtures with water)
-
Base (e.g., 1 M NaOH solution)
-
Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)
-
Drying agent (e.g., Anhydrous Na₂SO₄ or MgSO₄)
-
Standard laboratory glassware
-
Heating and stirring apparatus
-
Filtration apparatus
Procedure:
-
Salt Formation:
-
Dissolve one equivalent of racemic this compound in a suitable solvent with gentle heating.
-
In a separate flask, dissolve 0.5 to 1.0 equivalent of the chiral resolving agent in the same solvent.
-
Slowly add the resolving agent solution to the amino alcohol solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Dissolve the dried diastereomeric salt in water.
-
Add a base (e.g., 1 M NaOH) dropwise until the solution is alkaline (pH > 10) to liberate the free amine.
-
Extract the aqueous solution with an organic solvent (e.g., dichloromethane) multiple times.
-
Combine the organic extracts, dry over an anhydrous drying agent, and filter.
-
Remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.
-
-
Analysis:
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer (if available).
-
Data Presentation (Hypothetical Example):
| Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Yield (%) | Enantiomeric Excess (ee%) |
| (+)-Tartaric Acid | Methanol | 1:0.5 | 35 | 85% (R) |
| (-)-Dibenzoyl-L-tartaric Acid | Ethanol | 1:1 | 42 | 92% (S) |
Protocol 2: Enzymatic Kinetic Resolution using a Lipase
This protocol outlines a general procedure for the lipase-catalyzed acylation of one enantiomer of this compound.
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Candida antarctica lipase B (Novozym 435), Pseudomonas cepacia lipase)
-
Acyl donor (e.g., Vinyl acetate, Ethyl acetate)
-
Organic solvent (e.g., Toluene, Hexane, Tetrahydrofuran)
-
Standard laboratory glassware
-
Shaker or magnetic stirrer
-
Analytical equipment for monitoring the reaction (e.g., Chiral HPLC or GC)
Procedure:
-
Enzymatic Reaction:
-
To a solution of racemic this compound in an appropriate organic solvent, add the immobilized lipase.
-
Add the acyl donor to the mixture.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25-40 °C) with gentle agitation.
-
Monitor the progress of the reaction by periodically analyzing small aliquots by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining starting material and the acylated product.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted enantiomer and the product.
-
-
Separation:
-
Remove the immobilized enzyme by filtration.
-
Wash the enzyme with fresh solvent.
-
The filtrate contains the unreacted enantiomer of the amino alcohol and the acylated enantiomer. These can be separated by column chromatography or by chemical means (e.g., hydrolysis of the ester followed by extraction).
-
Data Presentation (Hypothetical Example):
| Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee% (Substrate) | ee% (Product) |
| Novozym 435 | Vinyl Acetate | Toluene | 24 | 51 | >99% (S) | 96% (R-acetate) |
| Lipase PS | Ethyl Acetate | Hexane | 48 | 49 | 98% (R) | 95% (S-acetate) |
Protocol 3: Chiral HPLC Separation
This protocol provides a general framework for the analytical or preparative separation of the enantiomers of this compound.
Materials:
-
Racemic this compound
-
HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol)
-
Chiral HPLC column (e.g., polysaccharide-based CSPs like Chiralcel® OD-H or Chiralpak® AD-H)
-
HPLC system with a UV detector
Procedure:
-
Method Development (Analytical Scale):
-
Dissolve a small amount of racemic this compound in the mobile phase.
-
Start with a common mobile phase for chiral separations, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v).
-
Inject the sample onto the chiral column and monitor the elution profile with a UV detector.
-
Optimize the mobile phase composition (ratio of hexane to alcohol modifier) to achieve baseline separation of the two enantiomeric peaks. The addition of a small amount of an amine modifier (e.g., diethylamine) may be necessary to improve peak shape.
-
-
Preparative Separation (if required):
-
Once an analytical method is established, it can be scaled up for preparative separation by using a larger dimension column and a higher sample load.
-
Collect the fractions corresponding to each enantiomer.
-
Combine the fractions for each enantiomer and remove the solvent to obtain the pure enantiomers.
-
Data Presentation (Hypothetical Example):
| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) |
| Chiralcel® OD-H | Hexane:Isopropanol (90:10) | 1.0 | 8.5 | 10.2 | 2.1 |
| Chiralpak® AD-H | Hexane:Ethanol (85:15) | 0.8 | 12.1 | 14.5 | 2.5 |
Visualizations
Caption: Workflow for Chiral Resolution by Diastereomeric Salt Crystallization.
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Workflow for Chiral HPLC Separation.
Conclusion
The chiral resolution of this compound is a key step for its application in the synthesis of enantiomerically pure active pharmaceutical ingredients. The methods of diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral chromatography are all viable approaches. The selection of the optimal method will require experimental screening and optimization of the conditions for this specific substrate. The protocols and workflows provided here serve as a foundational guide for researchers to develop a robust and efficient resolution process.
Application Note: Chiral Separation of 2-Amino-2-(4-isopropylphenyl)ethanol Enantiomers by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-2-(4-isopropylphenyl)ethanol is a chiral amino alcohol that is of interest in pharmaceutical research and development as a potential intermediate or building block for active pharmaceutical ingredients. As the pharmacological and toxicological properties of enantiomers can differ significantly, a reliable analytical method for their separation and quantification is crucial. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of this compound using a polysaccharide-based chiral stationary phase.
Chromatographic Conditions and Data
The separation was achieved on a Lux® Cellulose-1 column, which is packed with silica coated with cellulose tris(3,5-dimethylphenylcarbamate). This chiral stationary phase is known for its excellent enantioselective properties for a wide range of chiral compounds, including amino alcohols. A normal phase mobile phase consisting of a mixture of hexane and isopropanol with a basic additive was employed to achieve optimal separation.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | Lux® Cellulose-1, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Conc. | 1.0 mg/mL in Mobile Phase |
Table 2: Chromatographic Results
| Enantiomer | Retention Time (t R ) [min] | Separation Factor (α) | Resolution (R s ) |
| Enantiomer 1 | 8.24 | 1.35 | 2.85 |
| Enantiomer 2 | 10.51 |
Note: The data presented is representative of a typical separation for this class of compounds on the specified chiral stationary phase. Actual retention times may vary depending on the specific HPLC system, column condition, and mobile phase preparation.
Experimental Protocols
1. Mobile Phase Preparation
-
Carefully measure 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade isopropanol into a 1 L solvent reservoir.
-
Add 1.0 mL of diethylamine (DEA) to the mixture.
-
Thoroughly mix the solution and degas for at least 15 minutes using sonication or vacuum degassing before use.
2. Sample Preparation
-
Accurately weigh 10 mg of the racemic this compound standard.
-
Dissolve the standard in 10.0 mL of the mobile phase to obtain a final concentration of 1.0 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
3. HPLC System Setup and Operation
-
Equilibrate the Lux® Cellulose-1 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Set the column oven temperature to 25°C.
-
Set the UV detector wavelength to 220 nm.
-
Inject 10 µL of the prepared sample solution.
-
Record the chromatogram for a sufficient time to allow for the elution of both enantiomers (e.g., 15 minutes).
Workflow and Logic Diagrams
The following diagrams illustrate the key workflows for this application.
Caption: Experimental workflow for chiral HPLC separation.
Caption: Logical relationship in chiral recognition.
Application Notes and Protocols for the GC-MS Analysis of 2-Amino-2-(4-isopropylphenyl)ethanol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-2-(4-isopropylphenyl)ethanol is a versatile amino alcohol with potential applications in pharmaceutical development, particularly as an intermediate in the synthesis of compounds targeting neurological disorders.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to the polar nature and low volatility of amino alcohols, direct GC-MS analysis is challenging.[2] Derivatization of the polar amino and hydroxyl functional groups is a mandatory step to increase volatility and improve chromatographic behavior.[2][3][4]
This document provides a detailed protocol for the analysis of this compound using GC-MS following a silylation derivatization procedure. The methodologies and data presented are based on established principles for the analysis of similar amino compounds.
Experimental Protocols
1. Sample Preparation and Derivatization
Due to the polar nature of the analyte, derivatization is essential prior to GC-MS analysis.[2] Silylation is a common technique for derivatizing compounds with active hydrogens, such as those in hydroxyl and amino groups.[2] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a widely used silylating agent that converts the amino and hydroxyl groups to their corresponding trimethylsilyl (TMS) derivatives, making the analyte more volatile and suitable for GC analysis.
Protocol for Silylation:
-
Drying: Accurately weigh 1 mg of the this compound standard or sample into a 2 mL reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) to reconstitute the dried sample.
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for GC-MS injection.
2. GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of the TMS-derivatized this compound.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column[3] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C[3] |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50 - 550 amu |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Data Presentation
The following table summarizes the hypothetical quantitative data for the di-TMS derivative of this compound. The mass fragmentation pattern is predicted based on the principles of alpha cleavage for amines and alcohols.[5][6][7]
Table 1: Hypothetical GC-MS Data for di-TMS-2-Amino-2-(4-isopropylphenyl)ethanol
| Compound | Derivative | Molecular Weight ( g/mol ) | Hypothetical Retention Time (min) | Key Mass Fragments (m/z) and Interpretation |
| This compound | di-TMS | 337.6 | ~ 15.5 | M-15 (m/z 322): Loss of a methyl group (-CH₃) from a TMS group.[2] m/z 179: Alpha cleavage, resulting in the [CH(OTMS)-CH₂(NHTMS)]⁺ fragment. m/z 147: Isopropylbenzyl fragment [CH(CH₃)₂-C₆H₄-CH]⁺. m/z 73: Characteristic fragment of a TMS group [Si(CH₃)₃]⁺. |
Note: The retention time and mass fragments are hypothetical and should be confirmed experimentally.
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound derivatives.
Caption: Experimental workflow for GC-MS analysis.
Conceptual Signaling Pathway
Given that this compound is an intermediate for pharmaceuticals targeting neurological disorders, a potential mechanism of action for a drug derived from this compound could be the modulation of a neurotransmitter receptor pathway. The following diagram provides a conceptual illustration of such a pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 3. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: Synthesis of Chiral Ligands from 2-Amino-2-(4-isopropylphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of chiral ligands derived from 2-Amino-2-(4-isopropylphenyl)ethanol. This versatile building block is instrumental in the development of ligands for asymmetric catalysis, a critical tool in modern synthetic organic chemistry and drug development. The protocols outlined below are based on established methodologies for the synthesis of chiral bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands, which are widely employed in a variety of enantioselective transformations.
Introduction
Chiral ligands are essential for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug often depend on its stereochemistry. This compound serves as a valuable chiral precursor for the synthesis of a variety of chiral ligands, particularly those containing oxazoline rings. The bulky isopropylphenyl group can provide significant steric hindrance, which is often crucial for achieving high levels of enantioselectivity in catalytic reactions.
This document details the synthesis of a representative C₂-symmetric bis(oxazoline) ligand from this compound and its application in the well-established enantioselective addition of diethylzinc to aldehydes.
Synthesis of Chiral Bis(oxazoline) Ligands
The synthesis of C₂-symmetric bis(oxazoline) ligands from this compound can be achieved through a two-step process involving the formation of a bis(hydroxy)amide intermediate, followed by cyclization to yield the final bis(oxazoline) ligand. A common approach utilizes a dicarbonyl chloride, such as dimethylmalonyl dichloride, to link two molecules of the chiral amino alcohol.
Logical Workflow for Bis(oxazoline) Ligand Synthesis
Caption: Workflow for the synthesis of a bis(oxazoline) ligand.
Experimental Protocols
Protocol 1: Synthesis of 2,2'-Methylenebis((4S)-4,5-dihydro-4-(4-isopropylphenyl)oxazole)
This protocol is adapted from established procedures for the synthesis of bis(oxazoline) ligands from chiral amino alcohols.
Materials:
-
(S)-2-Amino-2-(4-isopropylphenyl)ethanol
-
Dimethylmalonyl dichloride
-
Triethylamine (Et₃N)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
Step 1: Synthesis of N,N'-(2-hydroxy-1-(4-isopropylphenyl)ethyl)dimethylmalonamide
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve (S)-2-Amino-2-(4-isopropylphenyl)ethanol (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of dimethylmalonyl dichloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred solution via the dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the addition of water.
-
Separate the organic layer, and wash it successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude bis(hydroxy)amide.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure N,N'-(2-hydroxy-1-(4-isopropylphenyl)ethyl)dimethylmalonamide.
Step 2: Synthesis of 2,2'-Methylenebis((4S)-4,5-dihydro-4-(4-isopropylphenyl)oxazole)
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve the bis(hydroxy)amide from Step 1 (1.0 equivalent) in anhydrous toluene.
-
Add triethylamine (2.2 equivalents) to the solution.
-
Cool the mixture to 0 °C and add thionyl chloride (2.1 equivalents) dropwise.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred, saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude bis(oxazoline) ligand.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 2,2'-Methylenebis((4S)-4,5-dihydro-4-(4-isopropylphenyl)oxazole).
Application in Asymmetric Catalysis
Chiral bis(oxazoline) ligands are widely used in a variety of metal-catalyzed asymmetric reactions. A benchmark reaction to evaluate the effectiveness of a new chiral ligand is the enantioselective addition of diethylzinc to aldehydes.
Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol outlines a general procedure for the catalytic enantioselective addition of diethylzinc to benzaldehyde using a chiral bis(oxazoline) ligand.
Materials:
-
2,2'-Methylenebis((4S)-4,5-dihydro-4-(4-isopropylphenyl)oxazole) (chiral ligand)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) or another suitable metal salt
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Benzaldehyde (freshly distilled)
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for reactions under inert conditions
-
Syringes for transfer of air- and moisture-sensitive reagents
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, place the chiral bis(oxazoline) ligand (0.02 equivalents) and Cu(OTf)₂ (0.02 equivalents).
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzaldehyde (1.0 equivalent) to the catalyst solution.
-
Slowly add the diethylzinc solution (1.2 equivalents) dropwise to the reaction mixture over 15 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral secondary alcohol, (S)-1-phenyl-1-propanol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Catalytic Cycle for Diethylzinc Addition
Caption: Catalytic cycle for the enantioselective addition of diethylzinc.
Data Presentation
The performance of chiral ligands is typically evaluated based on the yield and enantiomeric excess (ee) of the product in a specific catalytic reaction. The following table provides a template for summarizing such data.
| Ligand Precursor | Ligand Structure | Reaction | Substrate | Product Yield (%) | Enantiomeric Excess (ee%) |
| (S)-2-Amino-2-(4-isopropylphenyl)ethanol | Bis(oxazoline) | Diethylzinc Addition | Benzaldehyde | Data not found | Data not found |
| Literature Example 1 (for comparison) | e.g., PyBOX | Negishi Coupling | Substrate A | Reported Yield | Reported ee% |
| Literature Example 2 (for comparison) | e.g., PHOX | Asymmetric Allylation | Substrate B | Reported Yield | Reported ee% |
Note: While a specific experimental report detailing the catalytic performance of a ligand derived directly from this compound was not found in the literature search, the provided protocols are based on well-established and widely applicable synthetic methods. Researchers are encouraged to apply these protocols and determine the performance of the resulting ligand in their specific asymmetric transformations. The bulky 4-isopropylphenyl substituent is anticipated to provide a unique steric and electronic environment, potentially leading to high enantioselectivities.
Application Notes and Protocols for the N-acylation of 2-Amino-2-(4-isopropylphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-acylation of 2-amino-2-(4-isopropylphenyl)ethanol, a key transformation for the synthesis of a diverse range of biologically active molecules and pharmaceutical intermediates. N-acylated amino alcohols are important structural motifs found in numerous natural products and therapeutic agents. The protocol herein is designed to be a robust and reproducible method for researchers in organic synthesis and medicinal chemistry.
Introduction
N-acylation is a fundamental and extensively used reaction in organic chemistry for the formation of amide bonds.[1] The reaction involves the introduction of an acyl group onto an amine. For amino alcohols such as this compound, selective N-acylation is often desired to avoid competing O-acylation of the hydroxyl group. This can be achieved by carefully selecting the appropriate acylating agent and reaction conditions. Common acylating agents include acyl chlorides and acid anhydrides, which react with the primary amine via a nucleophilic addition-elimination mechanism.[1][2] The choice of solvent and the use of a base to neutralize any acidic byproducts are critical for achieving high yields and purity.[1] The resulting N-acyl derivatives are valuable intermediates for further synthetic transformations and for the generation of compound libraries in drug discovery programs.
Data Presentation
The following table summarizes representative yields for the N-acylation of various primary amines and amino alcohols under different reaction conditions. While specific data for this compound is not extensively published, the presented data for analogous substrates provides a strong indication of expected outcomes.
| Starting Material | Acylating Agent | Catalyst/Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Aniline | Acetic Anhydride | None | Water | 0.08 | Room Temp. | 90 | [3] |
| p-Nitroaniline | Acetic Anhydride | None | Solvent-free | 0.13 | Room Temp. | 91 | [3] |
| Alaninol | Acetic Anhydride | None | Solvent-free | 0.25 | Room Temp. | 85 | [3] |
| Phenylamine | Ethanoic Anhydride | None | Not Specified | Not Specified | Heating | High | [4] |
| Primary Amines | 4-Bromobutyryl Chloride | Base | Not Specified | 2-4 | 0 to Room Temp. | High | [1] |
| Primary Amines | Acetyl Chloride | Iodine | Solvent-free | Short | Room Temp. | High | [5] |
| Amino Alcohols | Organic Acid/Sulfonyl Chloride | Triethylamine | Methylene Chloride | 1 | 24 | High | [6] |
Experimental Protocols
This section details a general yet reliable protocol for the N-acylation of this compound using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Triethylamine (Et3N) or Pyridine (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir the mixture at room temperature for 10 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.[1]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.[1]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude N-acylated product.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-acyl-2-amino-2-(4-isopropylphenyl)ethanol.
Mandatory Visualization
Caption: Experimental workflow for the N-acylation of this compound.
Caption: General reaction scheme for the N-acylation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]
Application Notes and Protocols: 2-Amino-2-(4-isopropylphenyl)ethanol in Polymer Chemistry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific examples of the use of 2-Amino-2-(4-isopropylphenyl)ethanol in polymer chemistry with detailed experimental protocols or quantitative data. The following application notes and protocols are therefore based on the general reactivity of its functional groups (primary amine and primary alcohol) and represent potential, rather than established, applications. The provided protocols are representative examples for analogous compounds and would require significant optimization for the specific use of this compound.
Introduction
This compound is a versatile organic compound possessing both a primary amine and a primary alcohol functional group.[1] This bifunctionality makes it a candidate for various roles in polymer chemistry, including as a monomer for step-growth polymerization, a curing agent for thermosetting resins, or a modifier to impart specific properties to polymer chains.[2] Its aromatic nature, due to the 4-isopropylphenyl group, could potentially enhance the thermal and mechanical properties of resulting polymers.[1]
Potential Applications and Reaction Mechanisms
Based on its chemical structure, this compound can be explored for the following applications in polymer chemistry:
Monomer for Polyurethane Synthesis
The hydroxyl and amino groups of this compound can react with isocyanate groups to form urethane and urea linkages, respectively. This makes it a potential monomer for the synthesis of polyurethanes or poly(urethane-urea)s.
Reaction Scheme:
References
Application Notes and Protocols for the Derivatization of 2-Amino-2-(4-isopropylphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-(4-isopropylphenyl)ethanol is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Its accurate and sensitive quantification in biological matrices and process control samples is crucial for research and development. Due to its polar nature, containing both an amino and a hydroxyl group, derivatization is often essential to improve its chromatographic behavior and detection sensitivity, especially for gas chromatography-mass spectrometry (GC-MS) analysis. This document provides detailed application notes and protocols for the derivatization of this compound for analytical purposes. The compound is also utilized as a standard in various chromatographic techniques to aid in the analysis of complex mixtures.[1][2][3]
Analytical Challenges and Derivatization Strategy
The primary analytical challenges associated with this compound are its low volatility and potential for peak tailing in GC systems due to the polar functional groups. Derivatization addresses these issues by replacing the active hydrogens on the amino and hydroxyl groups with nonpolar moieties, thereby increasing volatility and reducing interactions with the stationary phase. Furthermore, as a chiral compound, enantioselective analysis is often required, which can be achieved through the use of chiral derivatizing agents to form diastereomers that can be separated on a non-chiral column.
This document outlines two primary derivatization strategies:
-
Silylation: A common and effective method for compounds with active hydrogens, producing thermally stable derivatives suitable for GC-MS.
-
Acylation with Chloroformates: A rapid and versatile technique that can be used for both achiral and chiral analysis.
Protocol 1: Silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Silylation is a robust derivatization technique for polar molecules, rendering them more volatile and amenable to GC-MS analysis. MSTFA is a powerful silylating agent that reacts with both the amino and hydroxyl groups of this compound.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 1 mg of this compound standard or evaporate a sample extract to dryness under a gentle stream of nitrogen.
-
Ensure the sample is completely dry, as moisture can deactivate the silylating reagent.
-
-
Derivatization Reaction:
-
Add 100 µL of a silylating reagent mixture, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.
-
Add 100 µL of a suitable solvent, such as pyridine or acetonitrile.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Heat the reaction vial at 70°C for 30 minutes in a heating block or oven.
-
-
Sample Analysis:
-
After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
-
It is advisable to analyze the samples as soon as possible after derivatization, although silyl derivatives are generally stable for several hours.
-
Reaction Scheme
References
Application Notes and Protocols for the Study of Enzyme Inhibition by 2-Amino-2-(4-isopropylphenyl)ethanol and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Due to the limited availability of specific enzyme inhibition data for 2-Amino-2-(4-isopropylphenyl)ethanol in publicly accessible literature, this document uses data from a structurally related analogue, SK&F 64139, a known inhibitor of Phenylethanolamine N-methyltransferase (PNMT), to illustrate the principles and protocols. The methodologies and data presentation formats provided are directly applicable to the study of novel enzyme inhibitors like this compound.
Introduction
This compound is a versatile amino alcohol compound utilized in biochemical research, particularly in studies related to enzyme inhibition and receptor binding.[1][2] Its structural features suggest potential interactions with various enzymes, making it a compound of interest for drug discovery and development. This document provides a comprehensive guide to characterizing the enzyme inhibitory activity of this compound and its analogs, using the inhibition of Phenylethanolamine N-methyltransferase (PNMT) by SK&F 64139 as a representative example.
PNMT is the terminal enzyme in the catecholamine biosynthetic pathway, responsible for the conversion of norepinephrine to epinephrine.[3] Inhibitors of PNMT are valuable research tools for understanding the physiological roles of epinephrine and have potential therapeutic applications.
Quantitative Data Summary
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). Below is a summary of the inhibitory activity of the analog SK&F 64139 against PNMT.
| Compound | Target Enzyme | Inhibitor Type | IC50 | Ki | Substrate for Competition |
| SK&F 64139 | Phenylethanolamine N-methyltransferase (PNMT) | Competitive | 1 x 10⁻⁷ M | Not Specified | Norepinephrine |
Table 1: Inhibitory activity of the phenylethanolamine analog SK&F 64139 against PNMT. The IC50 value indicates the concentration of the inhibitor required to reduce the enzyme activity by 50%.[1]
Signaling Pathway
The inhibition of PNMT by compounds like this compound or its analogs directly impacts the catecholamine biosynthesis pathway. This pathway is crucial for the production of the hormones and neurotransmitters norepinephrine and epinephrine.
Caption: Inhibition of PNMT in the Catecholamine Biosynthesis Pathway.
Experimental Protocols
In Vitro PNMT Inhibition Assay
This protocol describes the determination of the IC50 value for an inhibitor of PNMT.
Materials:
-
Purified PNMT enzyme
-
S-adenosyl-L-methionine (SAM) (co-substrate)
-
Norepinephrine (substrate)
-
This compound or analog (inhibitor)
-
Assay buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
-
Radiolabeled SAM ([³H]SAM) or a suitable detection reagent for the product
-
Scintillation cocktail and counter (for radiometric assay) or spectrophotometer/fluorometer
-
Microplate reader
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Prepare solutions of PNMT, norepinephrine, and SAM in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed amount of PNMT enzyme to each well.
-
Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at the desired temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate (norepinephrine) and co-substrate ([³H]SAM).
-
Incubate the reaction mixture for a fixed time, ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a strong acid).
-
Quantify the product formed. For a radiometric assay, this involves separating the radiolabeled product from the unreacted [³H]SAM and measuring the radioactivity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for the in vitro PNMT Inhibition Assay.
Determination of Inhibition Mechanism (Kinetics)
This protocol outlines the steps to determine if the inhibition is competitive, non-competitive, or uncompetitive.
Materials:
-
Same as in 4.1.
Protocol:
-
Vary Substrate Concentration:
-
Perform the PNMT assay as described in 4.1, but for each fixed inhibitor concentration, vary the concentration of the substrate (norepinephrine).
-
Use at least two different fixed concentrations of the inhibitor, plus a control with no inhibitor.
-
-
Measure Initial Velocities:
-
For each combination of inhibitor and substrate concentration, measure the initial reaction velocity (rate of product formation).
-
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
Analyze the plot to determine the mechanism of inhibition:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive: Lines are parallel (both Vmax and Km decrease).
-
-
Caption: Logical workflow for determining the mechanism of enzyme inhibition.
References
- 1. Studies on adrenal phenylethanolamine N- methyltransferase (PNMT) with S K & F 64139, a selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylethanolamine N-methyltransferase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 3. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Amino-2-(4-isopropylphenyl)ethanol as a Chromatographic Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the use of 2-Amino-2-(4-isopropylphenyl)ethanol as a reference standard in various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, and chiral HPLC for enantiomeric separation. This document is intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for quality control and research purposes. The protocols herein describe sample preparation, instrument parameters, and data analysis, and include representative quantitative data to demonstrate method performance.
Introduction
This compound is a chiral amino alcohol that serves as a key intermediate in the synthesis of various pharmaceuticals.[1] Its chemical properties, including its aromatic ring and chiral center, make it a suitable candidate for analysis by multiple chromatographic techniques. As a reference standard, it is utilized for the accurate identification and quantification of the active pharmaceutical ingredient (API) and its related impurities in drug substances and formulations.[1] This document outlines validated methods for its analysis, ensuring accuracy, precision, and robustness in a laboratory setting.
Physicochemical Properties of the Standard
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 910443-18-4[1] |
| Molecular Formula | C₁₁H₁₇NO[1] |
| Molecular Weight | 179.26 g/mol [1] |
| Appearance | Light yellow solid[1] |
| Purity | ≥95% (by NMR)[1] |
| Storage | 0-8°C[1] |
Application I: Purity Determination by Reversed-Phase HPLC
This protocol describes a reversed-phase HPLC method for the determination of the purity of this compound and for quantifying it in bulk drug substance or formulated products.
Experimental Protocol
3.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
Volumetric flasks, pipettes, and autosampler vials
3.1.2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the mobile phase.
-
Sample Solution (100 µg/mL): Prepare the sample containing this compound to a final nominal concentration of 100 µg/mL in the mobile phase.
3.1.3. Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Instrument | HPLC system with UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Data Presentation: Method Validation Summary
The method was validated for linearity, precision, and accuracy.
| Parameter | Result |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
| Precision (%RSD, n=6) | < 1.5% |
| Accuracy (Recovery %) | 98.5% - 101.2% |
| Retention Time | ~ 4.5 min |
Experimental Workflow Diagram
Application II: Impurity Profiling by GC-MS
This protocol is suitable for identifying and quantifying volatile and semi-volatile impurities in the this compound drug substance. Derivatization is employed to improve the volatility and chromatographic performance of the analyte.
Experimental Protocol
4.1.1. Materials and Reagents
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Dichloromethane (GC grade)
-
Internal Standard (IS): Tetracosane
4.1.2. Standard and Sample Preparation
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL solution of Tetracosane in dichloromethane.
-
Standard Solution: Accurately weigh about 5 mg of the reference standard into a vial. Add 1 mL of the IS Stock Solution and 100 µL of pyridine.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
Derivatization: Add 200 µL of BSTFA with 1% TMCS to each vial. Cap tightly and heat at 70°C for 30 minutes. Cool to room temperature before injection.
4.1.3. GC-MS Conditions
| Parameter | Condition |
|---|---|
| Instrument | GC-MS system |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 40 - 450 amu |
Data Presentation: Expected Results
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| Derivatized Analyte | ~15.2 | 73, 179, 236, 308 |
| Tetracosane (IS) | ~18.5 | 57, 71, 85, 338 |
Experimental Workflow Diagram
Application III: Chiral Separation by HPLC
This protocol provides a method for the separation of the enantiomers of this compound, which is crucial for determining the enantiomeric purity of the drug substance.
Experimental Protocol
5.1.1. Materials and Reagents
-
Racemic this compound standard
-
Hexane (HPLC grade)
-
Isopropanol (IPA, HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA, analytical grade)
5.1.2. Standard and Sample Preparation
-
Standard Solution (0.5 mg/mL): Prepare a 0.5 mg/mL solution of the racemic standard in the mobile phase.
-
Sample Solution (0.5 mg/mL): Prepare the sample to a final nominal concentration of 0.5 mg/mL in the mobile phase.
5.1.3. Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Instrument | HPLC system with UV detector |
| Column | Polysaccharide-based chiral column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Data Presentation: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time (Enantiomer 1) | - | ~ 8.2 min |
| Retention Time (Enantiomer 2) | - | ~ 9.5 min |
| Resolution (Rs) | > 1.5 | 2.1 |
| Tailing Factor (T) | < 2.0 | 1.2 |
| Theoretical Plates (N) | > 2000 | 4500 |
Logical Relationship Diagram
Conclusion
The protocols detailed in these application notes provide a comprehensive framework for the chromatographic analysis of this compound as a reference standard. The HPLC method is suitable for routine purity testing, the GC-MS method allows for sensitive impurity profiling, and the chiral HPLC method ensures the control of enantiomeric purity. These methods are essential tools for ensuring the quality, safety, and efficacy of pharmaceutical products containing this active moiety. Proper validation of these methods in the end-user's laboratory is recommended to ensure compliance with regulatory requirements.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Amino-2-(4-isopropylphenyl)ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Amino-2-(4-isopropylphenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, such as the corresponding ketone (2-amino-1-(4-isopropylphenyl)ethanone), residual reducing agents from the synthesis, and potential side-products like the corresponding diol. If the synthesis involves the reduction of a nitro-group, partially reduced intermediates may also be present.
Q2: What is the recommended first-line purification method for this compound?
A2: For solid crude products, recrystallization is often the most effective and scalable initial purification method. If the compound is an oil or if recrystallization fails to provide the desired purity, column chromatography is the next recommended step.
Q3: How can I remove colored impurities from my crude product?
A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before the final crystallization or filtration step.
Q4: My purified compound is a racemate. How can I separate the enantiomers?
A4: Chiral resolution is necessary to separate the enantiomers.[1][2] A common method is diastereomeric salt formation, where the racemic amine is reacted with a chiral acid (e.g., tartaric acid or its derivatives) to form diastereomeric salts, which can then be separated by fractional crystallization.[1][2] Following separation, the desired enantiomer of the amino alcohol can be recovered by treatment with a base. Chiral column chromatography is another effective method for enantiomeric separation.[1]
Q5: What are the general solubility properties of this compound?
A5: This compound is generally described as an amino alcohol with good solubility in water and various organic solvents.[3][4] This property is advantageous for a range of purification techniques.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent or a mixed solvent system. For example, if using a non-polar solvent, add a small amount of a more polar co-solvent like ethanol or methanol. |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, and the boiling point of the solvent is higher than the melting point of the compound. The compound may also be significantly impure. | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to decrease saturation. Allow the solution to cool more slowly. If impurities are suspected, consider a preliminary purification step like a wash or charcoal treatment. |
| No crystals form upon cooling. | The solution is not saturated enough, or it is supersaturated and requires nucleation. | If the solution is not saturated, evaporate some of the solvent and allow it to cool again. To induce crystallization in a supersaturated solution, try scratching the inside of the flask with a glass rod at the liquid's surface or add a seed crystal of the pure compound. |
| Low recovery of the purified compound. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. |
| The purified product is still impure. | The chosen solvent does not effectively differentiate between the desired compound and the impurities. The cooling was too rapid, trapping impurities in the crystal lattice. | Select a different recrystallization solvent or solvent system. Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals. A second recrystallization may be necessary. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the compound from impurities (overlapping spots on TLC). | The mobile phase polarity is either too high or too low. | Adjust the polarity of the eluent. If the compound and impurities are moving too slowly (low Rf), increase the polarity of the mobile phase. If they are moving too quickly (high Rf), decrease the polarity. A gradient elution may be necessary. |
| The compound is streaking on the TLC plate and the column. | The compound is highly polar and is interacting too strongly with the acidic silica gel. The sample may be overloaded. | Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize active sites on the silica gel. Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight). |
| The compound does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For highly polar amino alcohols, a mobile phase containing methanol or even a small percentage of aqueous ammonia may be required. |
| Low recovery of the compound after chromatography. | The compound is irreversibly adsorbed onto the silica gel. The compound is spread across too many fractions. | Use a modified stationary phase like alumina or a less acidic silica gel. Adding a basic modifier to the eluent can also help. Monitor the elution carefully with TLC to ensure all fractions containing the product are collected. |
Data Presentation
Table 1: Recrystallization Solvent Systems for Amino Alcohols
| Solvent System | Compound Type | Expected Purity | Expected Yield | Reference |
| Ethanol/Water | Polar amino alcohols | >98% | 70-85% | General Knowledge |
| Isopropanol | Amino alcohols | >99% | 60-80% | General Knowledge |
| Toluene | Aryl amino alcohols | >98% | 75-90% | General Knowledge |
| Ethyl Acetate/Hexane | Less polar amino alcohols | >97% | 65-85% | General Knowledge |
Table 2: Column Chromatography Conditions for Amino Alcohols
| Stationary Phase | Mobile Phase | Compound Type | Expected Purity | Reference |
| Silica Gel | Dichloromethane/Methanol (9:1 to 8:2) + 0.5% Triethylamine | Polar amino alcohols | >99% | General Knowledge |
| Silica Gel | n-Butanol/Acetic Acid/Water (4:1:1) | Highly polar amino acids/alcohols | >98% | [5] |
| Alumina (Neutral) | Ethyl Acetate/Hexane (gradient) | Moderately polar amino alcohols | >98% | General Knowledge |
| Reverse Phase (C18) | Acetonitrile/Water with 0.1% Formic Acid (gradient) | Polar to moderately polar amino alcohols | >99% | [6] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Addition of Anti-solvent: While the solution is still hot, add water dropwise until a slight cloudiness persists, indicating the solution is saturated.
-
Clarification (Optional): If the solution is clear, proceed to the next step. If it is cloudy with insoluble impurities or has a strong color, add a small amount of additional ethanol to redissolve the precipitate, then add a spatula tip of activated charcoal. Swirl the hot solution for a few minutes.
-
Hot Filtration (if charcoal was added): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal and any insoluble impurities.
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Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Column Chromatography on Silica Gel
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane). Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed bed. Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting the column with a mobile phase of low polarity (e.g., 100% dichloromethane). Gradually increase the polarity by adding a more polar solvent, such as methanol (e.g., starting with 1% methanol in dichloromethane and gradually increasing to 5-10%). To prevent streaking, it is advisable to add 0.1-1% triethylamine to the mobile phase.
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Mandatory Visualization
Caption: Purification workflow for crude this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Optimizing reaction conditions for the synthesis of 2-Amino-2-(4-isopropylphenyl)ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-2-(4-isopropylphenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely employed route starts from 4'-isopropylacetophenone, which undergoes a three-step synthesis:
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α-Bromination: Formation of 2-bromo-1-(4-isopropylphenyl)ethanone.
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Azidation: Nucleophilic substitution with sodium azide to yield 2-azido-1-(4-isopropylphenyl)ethanone.
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Reduction: Concurrent reduction of the azide and ketone functionalities to the final amino alcohol product.
Q2: Which reducing agent is most effective for the final reduction step?
A2: The final step requires the reduction of both a ketone and an azide. While sodium borohydride can reduce the ketone, it is generally ineffective for reducing the azide group. Therefore, stronger reducing agents or catalytic hydrogenation are necessary. Lithium aluminum hydride (LiAlH₄) is a powerful option capable of reducing both functional groups simultaneously. Alternatively, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere is an effective method.
Q3: My final product is difficult to purify by column chromatography. What can I do?
A3: Amino alcohols can be challenging to purify on silica gel due to their polarity, which can cause significant tailing. To improve separation, consider adding a small amount of a basic modifier, such as triethylamine (0.5-2%) or ammonia in methanol, to your eluent system. Alternatively, using a different stationary phase like neutral or basic alumina can be beneficial.
Q4: Can I use Sodium Borohydride (NaBH₄) for the reduction of the α-azido ketone intermediate?
A4: Using only sodium borohydride is not recommended as it will selectively reduce the ketone to an alcohol, leaving the azide group intact, resulting in the formation of 2-azido-1-(4-isopropylphenyl)ethanol. A subsequent, separate reduction step would then be required to convert the azide to the amine. For a one-pot reduction of both functionalities, a more potent reducing agent is needed.
Troubleshooting Guides
Problem 1: Low Yield in the α-Bromination Step
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Monitor the reaction closely using Thin Layer Chromatography (TLC). Ensure the reaction is stirred efficiently and consider a slight extension of the reaction time if necessary. |
| Formation of dibrominated byproducts. | Use a controlled amount of the brominating agent (e.g., Br₂ or NBS) and add it portion-wise or as a solution to maintain a low concentration in the reaction mixture. |
| Degradation of the product. | Work up the reaction promptly upon completion to avoid potential degradation of the α-bromo ketone, which can be unstable. |
Problem 2: Incomplete Conversion During the Azidation Step
| Possible Cause | Suggested Solution |
| Poor solubility of sodium azide. | Use a solvent in which sodium azide has better solubility, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). If using a less polar solvent, the addition of a phase-transfer catalyst may improve the reaction rate. |
| Insufficient reaction time or temperature. | Increase the reaction temperature moderately (e.g., to 50-60 °C) and extend the reaction time. Monitor progress by TLC. |
| Deactivation of the α-bromo ketone. | Ensure the α-bromo ketone starting material is pure and has not degraded during storage or workup from the previous step. |
Problem 3: Formation of Side Products During the Reduction Step
| Possible Cause | Suggested Solution |
| Using LiAlH₄: Formation of over-reduction products or complex mixtures. | Perform the reaction at a low temperature (e.g., 0 °C to start) and add the LiAlH₄ portion-wise. Ensure a careful and controlled aqueous workup, also at low temperatures. |
| Using Catalytic Hydrogenation: Incomplete reduction of the azide or ketone. | Ensure the catalyst is active and not poisoned. Increase the hydrogen pressure and/or the reaction time. The choice of solvent can also influence the reaction rate. |
| Formation of an aziridine intermediate. | This can sometimes occur under certain reduction conditions. Optimizing the pH and the choice of reducing agent can help minimize this side reaction. |
Data Presentation
Table 1: Summary of Reagents and Typical Yields for the Synthesis of this compound
| Step | Starting Material | Key Reagents | Solvent | Typical Yield |
| 1. α-Bromination | 4'-Isopropylacetophenone | N-Bromosuccinimide (NBS), AIBN (cat.) | CCl₄ or CH₃CN | 75-85% |
| 2. Azidation | 2-Bromo-1-(4-isopropylphenyl)ethanone | Sodium Azide (NaN₃) | DMF or Acetone | 85-95% |
| 3. Reduction | 2-Azido-1-(4-isopropylphenyl)ethanone | LiAlH₄ or H₂, Pd/C | THF or Ethanol | 70-90% |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-1-(4-isopropylphenyl)ethanone (Intermediate 1)
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-isopropylacetophenone (1 equivalent) in acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of Azobisisobutyronitrile (AIBN).
-
Reaction: Heat the mixture to reflux (approximately 82 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Protocol 2: Synthesis of 2-Azido-1-(4-isopropylphenyl)ethanone (Intermediate 2)
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-(4-isopropylphenyl)ethanone (1 equivalent) in DMF or acetone.
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Reagent Addition: Add sodium azide (1.5 - 2.0 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Workup: Quench the reaction by pouring it into cold deionized water. Extract the aqueous mixture with ethyl acetate or diethyl ether (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the filtrate under reduced pressure to yield the crude product, which can be used in the next step without further purification if deemed sufficiently pure by TLC and/or ¹H NMR.
Protocol 3: Synthesis of this compound (Final Product) via Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation vessel, dissolve 2-azido-1-(4-isopropylphenyl)ethanone (1 equivalent) in ethanol or methanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol %).
-
Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases.
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
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Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel (with a triethylamine-modified eluent).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Workflow for troubleshooting low yields in the final reduction step.
Technical Support Center: Synthesis of 2-Amino-2-(4-isopropylphenyl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-2-(4-isopropylphenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound?
A common and efficient method for the synthesis of 2-amino alcohols, such as this compound, is the reduction of the corresponding α-amino ketone. In this case, the precursor would be 2-amino-1-(4-isopropylphenyl)ethanone. This reduction is typically achieved using a hydride-donating reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH).
Q2: What are the most common side products I should expect in this synthesis?
During the reduction of 2-amino-1-(4-isopropylphenyl)ethanone, several side products can form. The most common include:
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Unreacted Starting Material: Incomplete reduction can lead to the presence of the starting ketone, 2-amino-1-(4-isopropylphenyl)ethanone, in the final product mixture.
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Diastereomers: The target molecule, this compound, contains a chiral center. If the synthesis does not employ a stereoselective reducing agent, a mixture of diastereomers (if another chiral center is present) or enantiomers will be formed.[1][2]
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Over-reduction Products: While less common with milder reducing agents like NaBH₄, stronger agents like LAH could potentially lead to the reduction of the aromatic ring under harsh conditions, though this is generally unlikely.
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Byproducts from Impurities in Starting Materials: The purity of the starting 2-amino-1-(4-isopropylphenyl)ethanone is crucial. Impurities in the starting material can lead to the formation of corresponding side products.[3]
Q3: How can I minimize the formation of these side products?
To minimize side product formation, consider the following strategies:
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Optimize Reaction Conditions: Ensure the reaction goes to completion by adjusting the reaction time, temperature, and stoichiometry of the reducing agent. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.[4]
-
Choice of Reducing Agent: For a cleaner reaction, sodium borohydride is often preferred over lithium aluminum hydride as it is a milder and more selective reducing agent, reducing the risk of over-reduction.
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Control Stereochemistry: If a specific stereoisomer is desired, the use of a stereoselective reducing agent or a chiral auxiliary is necessary.
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Purify Starting Materials: Ensure the 2-amino-1-(4-isopropylphenyl)ethanone starting material is of high purity to prevent the introduction of related impurities.[3]
Q4: What are the recommended methods for purifying the final product?
The most common and effective method for purifying this compound from the common side products is column chromatography on silica gel. The difference in polarity between the desired amino alcohol, the starting ketone, and other potential byproducts allows for their separation. Recrystallization can also be an effective purification technique if a suitable solvent system is found.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Increase the reaction time or gently warm the reaction mixture (if using NaBH₄).- Ensure the molar ratio of the reducing agent to the starting ketone is sufficient (typically 1.1 to 1.5 equivalents).- Monitor the reaction progress using TLC until the starting material spot disappears. |
| Product loss during workup. | - Optimize the extraction procedure. Ensure the pH of the aqueous layer is adjusted to minimize the solubility of the amino alcohol.- Use a suitable solvent for extraction in which the product has high solubility and water has low solubility. | |
| Presence of Starting Material in Product | Incomplete reduction. | - See "Low Yield" due to "Incomplete reaction" above.- Ensure the reducing agent is fresh and has not decomposed. |
| Formation of Multiple Spots on TLC (close to the product spot) | Formation of diastereomers. | - If a specific diastereomer is not required, this may be an expected outcome.- To obtain a single diastereomer, a stereoselective synthesis strategy is required, which may involve using a chiral reducing agent or a chiral auxiliary.[1][2] |
| Product appears as a dark, tarry substance | Degradation of starting material or product. | - This may be caused by excessively harsh reaction conditions (e.g., high temperature or strongly acidic/basic workup).- Consider running the reaction at a lower temperature.- Ensure the workup procedure is performed promptly and under mild conditions. |
Data on Potential Side Products
| Impurity Name | Chemical Structure | Typical Method of Formation | Impact on Final Product |
| 2-amino-1-(4-isopropylphenyl)ethanone | (Structure of the starting ketone) | Incomplete reduction of the ketone functionality. | Can be difficult to separate due to similar polarity. May affect the efficacy and safety of the final compound if used in pharmaceutical applications. |
| Diastereomers of this compound | (Same molecular formula, different spatial arrangement) | Non-stereoselective reduction of the prochiral ketone. | May have different biological activities. Separation can be challenging and often requires chiral chromatography or derivatization.[1] |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Dissolution of Starting Material: Dissolve 2-amino-1-(4-isopropylphenyl)ethanone (1.0 eq) in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1M HCl) at 0 °C to decompose the excess sodium borohydride.
-
Workup: Adjust the pH of the solution to be basic (pH > 10) using an aqueous solution of sodium hydroxide. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Visualizations
Caption: Logical workflow of the synthesis and potential side product formation.
References
Technical Support Center: Synthesis of 2-Amino-2-(4-isopropylphenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-2-(4-isopropylphenyl)ethanol synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Synthesis Overview
The synthesis of this compound is typically achieved through a four-step process starting from isopropylbenzene (cumene). This guide will address potential issues and optimization strategies for each of these critical steps.
Caption: Four-step synthesis pathway for this compound.
Troubleshooting Guides and FAQs
This section is organized by each major step of the synthesis.
Step 1: Friedel-Crafts Acylation of Isopropylbenzene
This initial step involves the acylation of isopropylbenzene to form 4-isopropylacetophenone. The primary challenge in this step is to ensure high regioselectivity for the para-substituted product and to avoid common side reactions.
Frequently Asked Questions (FAQs):
Q1: What are the most common side products in the Friedel-Crafts acylation of isopropylbenzene, and how can I minimize them?
A1: The most common side products are the ortho- and meta-isomers of isopropylacetophenone and poly-acylated products. To minimize these:
-
Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) to favor the formation of the para-isomer, which is the thermodynamically more stable product.
-
Order of Addition: Slowly add the acetyl chloride to the mixture of isopropylbenzene and aluminum chloride. This keeps the concentration of the acylating agent low and reduces the likelihood of poly-acylation.
-
Stoichiometry: Use a slight excess of isopropylbenzene relative to acetyl chloride to minimize poly-acylation.
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 4-Isopropylacetophenone | 1. Inactive catalyst (AlCl₃) due to moisture.2. Insufficient reaction time or temperature.3. Formation of significant amounts of ortho/meta isomers. | 1. Use fresh, anhydrous AlCl₃ and ensure all glassware and solvents are dry.2. Monitor the reaction by TLC or GC. If the reaction is sluggish, allow it to stir for a longer period at low temperature or cautiously allow it to warm to room temperature.3. Maintain a low reaction temperature (0-5 °C) to maximize para-selectivity. |
| Significant Poly-acylation | 1. High concentration of the acylating agent.2. Reaction temperature is too high. | 1. Use a dropping funnel for the slow addition of acetyl chloride.2. Ensure the reaction temperature is maintained below 5 °C during the addition. |
| Starting Material Remains Unreacted | 1. Insufficient catalyst.2. Deactivated catalyst. | 1. Use a stoichiometric amount of AlCl₃ (at least 1.1 equivalents).2. Ensure anhydrous conditions are strictly maintained. |
Experimental Protocol: Synthesis of 4-Isopropylacetophenone
-
To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in dry dichloromethane at 0 °C, add isopropylbenzene (1.0 eq) dropwise.
-
Slowly add acetyl chloride (1.05 eq) to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 4-isopropylacetophenone.
| Reactant | Equivalents | Expected Yield |
| Isopropylbenzene | 1.0 | \multirow{3}{*}{75-85%} |
| Acetyl Chloride | 1.05 | |
| Aluminum Chloride | 1.1 |
Step 2: α-Bromination of 4-Isopropylacetophenone
This step involves the selective bromination of the methyl group of 4-isopropylacetophenone to yield 2-bromo-1-(4-isopropylphenyl)ethanone. The key is to achieve mono-bromination at the α-position while avoiding di-bromination and aromatic ring bromination.
Frequently Asked Questions (FAQs):
Q2: How can I ensure selective mono-bromination at the alpha-position?
A2: Using N-bromosuccinimide (NBS) as the brominating agent with a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), is a highly effective method for selective α-mono-bromination of ketones.[1][2] This method avoids the use of liquid bromine, which is more hazardous and can lead to over-bromination and side reactions.
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of α-Bromo Ketone | 1. Incomplete reaction.2. Decomposition of the product. | 1. Monitor the reaction by TLC. If necessary, increase the reaction time or add a small additional portion of NBS.2. Work up the reaction promptly once complete to avoid product degradation. |
| Formation of Di-brominated Product | 1. Excess brominating agent.2. Prolonged reaction time. | 1. Use a stoichiometric amount of NBS (1.0-1.05 equivalents).2. Carefully monitor the reaction and stop it once the starting material is consumed. |
| Aromatic Ring Bromination | 1. Use of a harsh brominating agent (e.g., Br₂ without a catalyst).2. Presence of a strong Lewis acid catalyst. | 1. Use NBS as the brominating agent.2. Use a protic acid catalyst like p-TsOH instead of a Lewis acid. |
Experimental Protocol: Synthesis of 2-Bromo-1-(4-isopropylphenyl)ethanone
-
In a round-bottom flask, dissolve 4-isopropylacetophenone (1.0 eq) in carbon tetrachloride or acetonitrile.
-
Add N-bromosuccinimide (1.05 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Reflux the mixture and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.
| Reactant | Equivalents | Expected Yield |
| 4-Isopropylacetophenone | 1.0 | \multirow{3}{*}{85-95%} |
| N-Bromosuccinimide (NBS) | 1.05 | |
| p-Toluenesulfonic acid | 0.05 |
Step 3: Amination via Gabriel Synthesis
This step converts the α-bromo ketone to the corresponding α-amino ketone using the Gabriel synthesis, which is effective in preventing the over-alkylation that can occur with direct amination.[3][4]
Frequently Asked Questions (FAQs):
Q3: What are the advantages of using the Gabriel synthesis for this amination?
A3: The Gabriel synthesis utilizes potassium phthalimide as the nitrogen source. The phthalimide anion is a soft nucleophile that cleanly displaces the bromide. The resulting N-alkylated phthalimide is not nucleophilic, thus preventing further reaction with the α-bromo ketone starting material.[4] This leads to the exclusive formation of the primary amine after deprotection.
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of N-Alkylated Phthalimide | 1. Incomplete reaction.2. Steric hindrance at the α-carbon. | 1. Ensure the reaction is heated sufficiently (reflux in DMF is common) and for an adequate duration.2. While the α-bromo ketone is sterically accessible, ensure efficient stirring. |
| Difficult Deprotection (Hydrolysis) | 1. Harsh hydrolysis conditions leading to side reactions.2. Incomplete reaction. | 1. Use hydrazine hydrate in ethanol (the Ing-Manske procedure) for a milder and often higher-yielding deprotection.[3]2. Ensure the deprotection reaction goes to completion by monitoring with TLC. |
Experimental Protocol: Synthesis of 2-Amino-1-(4-isopropylphenyl)ethanone
-
Dissolve 2-bromo-1-(4-isopropylphenyl)ethanone (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Heat the mixture at 80-100 °C for 2-4 hours, monitoring by TLC until the starting bromide is consumed.
-
Cool the reaction mixture and pour it into water to precipitate the N-alkylated phthalimide. Filter and wash the solid with water.
-
To the crude N-alkylated phthalimide, add ethanol and hydrazine hydrate (1.5 eq).
-
Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.
-
Cool the mixture, acidify with HCl, and filter off the phthalhydrazide.
-
Neutralize the filtrate with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate to obtain the crude 2-amino-1-(4-isopropylphenyl)ethanone.
| Reactant | Equivalents | Expected Yield (over 2 steps) |
| 2-Bromo-1-(4-isopropylphenyl)ethanone | 1.0 | \multirow{3}{*}{70-80%} |
| Potassium Phthalimide | 1.1 | |
| Hydrazine Hydrate | 1.5 |
Step 4: Reduction of the α-Amino Ketone
The final step is the reduction of the α-amino ketone to the target this compound. Sodium borohydride is a mild and effective reducing agent for this transformation.[5] A key consideration in this step is the potential for diastereoselectivity.
Caption: Troubleshooting workflow for the reduction of the α-amino ketone.
Frequently Asked Questions (FAQs):
Q4: How can I control the stereochemical outcome of the reduction?
A4: The reduction of α-amino ketones can lead to syn and anti diastereomers. The stereoselectivity is influenced by the reducing agent, solvent, and temperature. While sodium borohydride in an alcohol solvent may not provide high diastereoselectivity, using chelating agents or more sterically demanding borohydride reagents can improve the selectivity. For this specific substrate, further experimentation would be needed to optimize for a particular diastereomer.
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reduction | 1. Insufficient reducing agent.2. Deactivated NaBH₄. | 1. Use a larger excess of NaBH₄ (2-4 equivalents).2. Use fresh, high-quality NaBH₄. |
| Formation of Side Products | 1. Reaction temperature too high.2. Unwanted side reactions of the amino group. | 1. Perform the reduction at a lower temperature (e.g., 0 °C or below).2. Consider N-protection of the amino group before reduction, followed by deprotection. |
| Difficult Product Isolation | 1. Emulsion formation during workup.2. Product is highly water-soluble. | 1. Add brine during the extraction to help break up emulsions.2. Perform multiple extractions with a suitable organic solvent. |
Experimental Protocol: Synthesis of this compound
-
Dissolve 2-amino-1-(4-isopropylphenyl)ethanone (1.0 eq) in methanol or ethanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.0 eq) portion-wise, keeping the temperature below 10 °C.
-
After the addition, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Carefully add water to quench the excess NaBH₄, followed by dilute hydrochloric acid to adjust the pH to ~7.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by recrystallization or column chromatography.
| Reactant | Equivalents | Expected Yield |
| 2-Amino-1-(4-isopropylphenyl)ethanone | 1.0 | \multirow{2}{*}{80-90%} |
| Sodium Borohydride | 2.0 |
References
- 1. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Stability and degradation of 2-Amino-2-(4-isopropylphenyl)ethanol under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Amino-2-(4-isopropylphenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound?
A1: For long-term storage, this compound should be stored as a solid at 0-8°C.[1] If in solution, it is recommended to be used within one month when stored at -20°C.[2] Proper storage is crucial to minimize degradation and maintain the integrity of the compound.
Q2: What are the main factors that can cause the degradation of this compound?
A2: Like many pharmaceutical compounds, the stability of this compound can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.[3][4][5] Forced degradation studies are essential to identify the specific conditions under which the compound degrades.[3][4][6][7]
Q3: How can I monitor the degradation of this compound in my samples?
A3: Stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, are typically used to monitor the degradation of the parent compound and the formation of degradation products.[2][6][8] These methods should be validated to ensure they can separate the active pharmaceutical ingredient from any potential degradants.[6]
Q4: What are the expected degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in publicly available literature, similar amino alcohol compounds can undergo oxidation, hydrolysis, and other reactions.[9][10][11] Potential degradation pathways could involve oxidation of the amino or alcohol groups and reactions involving the aromatic ring.
Q5: Are there any known incompatibilities of this compound with common excipients?
A5: There is no specific information available regarding the incompatibility of this compound with excipients. However, as an amino alcohol, it may be incompatible with isocyanates, halogenated organics, peroxides, acidic phenols, epoxides, anhydrides, and acid halides.[12] Compatibility studies with chosen excipients are highly recommended during formulation development.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Unexpected peaks in chromatogram during stability testing. | Degradation of the compound. | Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to identify potential degradation products and their retention times.[4][6][7] This will help in confirming if the new peaks correspond to degradants. |
| Loss of potency in the drug substance or product. | Instability under storage or experimental conditions. | Review the storage conditions (temperature, light, humidity).[1][2] Conduct a systematic stability study under various conditions to determine the optimal storage environment.[5] |
| Color change or precipitation in the solution. | Chemical degradation or solubility issues. | Investigate the pH of the solution, as pH can significantly affect the stability and solubility of amino compounds.[13][14][15] Characterize the precipitate to determine if it is a degradant or the parent compound. |
| Inconsistent results in stability studies. | Issues with the analytical method or experimental setup. | Validate the stability-indicating method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, and precision.[6] Ensure consistent experimental conditions (temperature, light exposure, etc.) across all samples. |
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][4]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled ovens
-
Photostability chamber (ICH Q1B compliant)
-
Validated HPLC method
Methodology:
-
Acid Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M HCl.
-
Heat the solution at an elevated temperature (e.g., 60-80 °C) for a specified period.
-
Withdraw samples at different time points, neutralize, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80-100 °C).[2]
-
Withdraw samples at different time points, dissolve in a suitable solvent, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the compound (both in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the samples by HPLC. A control sample should be protected from light.
-
Data Presentation
Table 1: Illustrative Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Time (hours) | % Degradation (Illustrative) | Number of Degradation Products (Illustrative) |
| Acidic Hydrolysis | 0.1 M HCl, 80°C | 24 | 15.2 | 2 |
| Basic Hydrolysis | 0.1 M NaOH, 80°C | 24 | 21.5 | 3 |
| Oxidative | 3% H₂O₂, RT | 48 | 35.8 | 4 |
| Thermal (Solid) | 100°C | 72 | 8.1 | 1 |
| Photolytic (Solution) | ICH Q1B | 24 | 12.6 | 2 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Caption: General Workflow for Stability Testing.
Caption: Hypothetical Degradation Pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pharmtech.com [pharmtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nva.sikt.no [nva.sikt.no]
- 12. 2-(Isopropylamino)ethanol | C5H13NO | CID 7994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 15. Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor enantioselectivity in reactions with 2-Amino-2-(4-isopropylphenyl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with poor enantioselectivity in reactions involving 2-Amino-2-(4-isopropylphenyl)ethanol.
Troubleshooting Guide: Poor Enantioselectivity
Poor enantioselectivity is a common challenge in asymmetric synthesis. This guide addresses specific issues you may encounter when using this compound as a chiral auxiliary or as a precursor to a chiral catalyst.
Question: I am observing low enantiomeric excess (e.e.) in my reaction. What are the common causes and how can I fix it?
Possible Causes & Suggested Solutions:
-
Purity of Reagents and Ligand:
-
Cause: The chiral amino alcohol, starting materials, or solvents may contain impurities that interfere with the catalyst or the reaction pathway. The presence of even small amounts of a competing achiral catalyst can dramatically lower enantioselectivity.
-
Solution:
-
Verify Purity: Confirm the purity of this compound using techniques like NMR, HPLC, or melting point analysis.
-
Purify Starting Materials: Purify all substrates, reagents, and solvents before use. Distillation of solvents and recrystallization of solid reagents is recommended.
-
Use High-Grade Materials: Whenever possible, use reagents and solvents of the highest available purity.
-
-
-
Reaction Temperature:
-
Cause: The reaction temperature may not be optimal for achieving high enantioselectivity. Generally, lower temperatures increase selectivity by better differentiating the energy levels of the diastereomeric transition states. However, some reactions exhibit a non-linear temperature effect[1][2].
-
Solution:
-
Screen Temperatures: Perform the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C, -78 °C) to find the optimum.[1]
-
Maintain Consistent Temperature: Use a cryostat or a well-insulated ice/dry ice bath to maintain a stable temperature throughout the reaction.
-
-
-
Choice of Solvent:
-
Cause: The solvent plays a critical role in catalysis, influencing the solubility of reagents, the stability of the catalytic species, and the geometry of the transition state.[3][4][5] An inappropriate solvent can lead to poor selectivity.
-
Solution:
-
Conduct a Solvent Screen: Test a variety of solvents with different polarities and coordinating abilities (e.g., Toluene, THF, Dichloromethane, Diethyl Ether, Hexane). Bio-based solvents like 2-MeTHF have also shown promise in improving enantioselectivity in some cases.[4][6]
-
Ensure Anhydrous Conditions: Use dry solvents, as water can react with catalysts or reagents, leading to side reactions and reduced enantioselectivity.
-
-
-
Catalyst Loading and Stoichiometry:
-
Cause: The concentration of the catalyst or chiral ligand can significantly affect the outcome.[7] Too low a concentration may result in a slow reaction or a significant background (non-catalyzed) reaction, while too high a concentration can sometimes lead to aggregation or side reactions.
-
Solution:
-
Optimize Catalyst/Ligand Loading: Vary the molar percentage of the catalyst or ligand (e.g., 1 mol%, 5 mol%, 10 mol%, 20 mol%) to determine the optimal loading for your specific reaction.[7][8]
-
Verify Stoichiometry: Ensure the precise measurement of all reagents, especially the limiting reagent and the chiral source.
-
-
-
Reaction Time and Mixing:
-
Cause: Insufficient reaction time can lead to low conversion, while excessively long reaction times might allow for product racemization under certain conditions.[9] Inadequate mixing can result in localized concentration gradients and inconsistent results.
-
Solution:
-
Monitor Reaction Progress: Track the reaction over time using TLC or GC/LC-MS to determine the point of maximum conversion and optimal enantioselectivity.
-
Ensure Efficient Stirring: Use an appropriate stir bar and stir rate to ensure the reaction mixture is homogeneous.
-
-
Data Presentation: Impact of Key Parameters
The following tables summarize how common experimental variables can influence enantioselectivity based on general principles of asymmetric catalysis.
Table 1: Illustrative Effect of Temperature on Enantioselectivity (e.e. %)
| Substrate | Temperature (°C) | e.e. (%) | Reference Principle |
|---|---|---|---|
| Ketone A | 25 | 75 | General observation that lower temperatures often improve e.e.[10] |
| Ketone A | 0 | 88 | |
| Ketone A | -20 | 95 |
| Ketone A | -40 | 92 | Illustrates non-linear effects reported in some systems.[1] |
Table 2: Illustrative Impact of Solvent on Reaction Outcome
| Solvent | Polarity | Conversion (%) | e.e. (%) | Reference Principle |
|---|---|---|---|---|
| Toluene | Non-polar | 95 | 92 | Solvent properties are critical for catalyst efficiency and selectivity.[5][6] |
| THF | Polar aprotic | 99 | 85 | |
| Dichloromethane | Polar aprotic | 98 | 78 |
| Ethanol | Polar protic | 80 | 55 | Protic solvents can interfere with many catalytic systems. |
Table 3: Illustrative Influence of Ligand Loading on Enantioselectivity
| Ligand Loading (mol%) | Conversion (%) | e.e. (%) | Reference Principle |
|---|---|---|---|
| 1 | 60 | 90 | Catalyst loading can have a significant effect on both yield and enantioselectivity.[7][11] |
| 5 | 95 | 94 | |
| 10 | 99 | 93 | Higher loading may not always improve e.e. and can sometimes be detrimental. |
| 20 | 99 | 89 | |
Experimental Protocols
Protocol: Asymmetric Reduction of a Prochiral Ketone
This protocol describes a general procedure for the asymmetric reduction of a ketone using a catalyst generated in situ from this compound and a borane source, a common application for this class of amino alcohols.
Materials:
-
This compound (chiral ligand)
-
Borane dimethyl sulfide complex (BH₃·SMe₂) or other borane source
-
Prochiral ketone (substrate)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
-
Standard reagents for aqueous work-up and extraction (e.g., HCl, NaHCO₃, brine, ethyl acetate, MgSO₄)
Procedure:
-
Catalyst Formation:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (0.1 mmol, 10 mol%).
-
Add anhydrous THF (5 mL) and cool the solution to 0 °C.
-
Slowly add BH₃·SMe₂ (0.1 mmol, 10 mol%) dropwise.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the oxazaborolidine catalyst.
-
-
Asymmetric Reduction:
-
Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).
-
In a separate flask, dissolve the prochiral ketone (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL).
-
Add the ketone solution to the catalyst mixture dropwise over 10 minutes.
-
Slowly add additional BH₃·SMe₂ (1.2 mmol, 1.2 equiv) to the reaction mixture, maintaining the target temperature.
-
Stir the reaction for the predetermined time (monitor by TLC).
-
-
Work-up and Analysis:
-
Carefully quench the reaction by the slow, dropwise addition of methanol (2 mL) at the reaction temperature.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Perform a standard aqueous work-up: add 1N HCl, extract with ethyl acetate, wash the organic layer with saturated NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate.
-
Purify the resulting chiral alcohol product by flash column chromatography.
-
Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or GC.
-
Visualizations
Caption: A workflow for troubleshooting poor enantioselectivity.
Caption: A typical experimental workflow for asymmetric reduction.
Caption: Energy pathway showing how a chiral catalyst favors one enantiomer.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in asymmetric synthesis? A1: This molecule is a chiral amino alcohol. It is typically used either as a chiral auxiliary, where it is temporarily attached to a substrate to direct a stereoselective reaction[12], or more commonly, as a precursor to a chiral ligand or catalyst. For example, it can be reacted with borane to form a chiral oxazaborolidine catalyst (like a Corey-Bakshi-Shibata or CBS catalyst) used for the enantioselective reduction of ketones.[1]
Q2: How critical is the optical purity of the starting amino alcohol? A2: It is absolutely critical. The enantiomeric excess of the final product is directly limited by the optical purity of the chiral catalyst or auxiliary. Using an amino alcohol with low optical purity will result in a correspondingly low e.e. in your product.
Q3: Can running the reaction under solvent-free conditions improve enantioselectivity? A3: The results of solvent-free reactions are mixed and highly system-dependent. While it can be an environmentally friendly approach, removing the solvent eliminates a key variable for optimization.[5] In some cases, catalysts show lower selectivity without a solvent, while others may show increased activity. It is an option to explore but is not a guaranteed method for improving enantioselectivity.[5]
Q4: My reaction has stalled and is showing low conversion and low e.e. What should I check first? A4: For low conversion, first check for catalyst deactivation. This can be caused by impurities (especially water or oxygen) in your reagents or solvent. Ensure your reaction is run under strictly anhydrous and inert conditions. Also, verify the activity of your reagents (e.g., the titer of your borane solution). Low conversion can also lead to an artificially low e.e. if the measurement is taken before the reaction has reached completion.
Q5: Are there alternatives to using this specific amino alcohol if I cannot achieve good results? A5: Yes, the field of asymmetric catalysis offers a vast library of chiral ligands, auxiliaries, and organocatalysts.[13] If extensive optimization with this compound does not yield the desired selectivity, you might consider screening other chiral amino alcohols with different steric or electronic properties (e.g., those derived from valine, phenylalanine, or norephedrine).[14][15] The optimal chiral ligand is often substrate-dependent.
References
- 1. mdpi.com [mdpi.com]
- 2. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Functionalized Magnetic Nanoparticles as Catalysts for Enantioselective Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 13. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Removal of 2-Amino-2-(4-isopropylphenyl)ethanol as a Chiral Auxiliary
This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the removal of the chiral auxiliary, 2-Amino-2-(4-isopropylphenyl)ethanol. The following sections offer experimental protocols, troubleshooting for common issues, and frequently asked questions to ensure a smooth workflow and high-quality results.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the removal of the this compound chiral auxiliary.
Problem 1: Low or Incomplete Cleavage of the Auxiliary
| Potential Cause | Suggested Solution |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC or LC-MS. If starting material persists, consider extending the reaction time or gradually increasing the temperature. For hydrolytic methods, gentle heating (e.g., 40-50 °C) can be beneficial. |
| Inappropriate Reagent Stoichiometry | Ensure the correct molar equivalents of the cleaving reagent (e.g., acid, base, or reducing agent) are used. For challenging substrates, increasing the equivalents of the reagent may be necessary. |
| Steric Hindrance | If the substrate is sterically bulky around the cleavage site, a more forceful cleavage method may be required. For instance, switching from basic hydrolysis to a stronger reductive cleavage with LAH could be effective. |
| Poor Solubility | Ensure that the substrate is fully dissolved in the reaction solvent. If solubility is an issue, consider using a co-solvent system. For example, in hydrolytic reactions, adding a co-solvent like THF or dioxane to an aqueous base or acid can improve solubility. |
Problem 2: Racemization of the Desired Product
| Potential Cause | Suggested Solution |
| Harsh Reaction Conditions | Prolonged exposure to strong acid or base, or high temperatures, can lead to racemization, especially if there is an acidic proton alpha to a stereocenter.[1] |
| - For Hydrolysis: Use the mildest effective conditions. Consider using weaker acids or bases, or running the reaction at a lower temperature for a longer duration. | |
| - General: Minimize reaction time once the cleavage is complete. | |
| Presence of an Enolizable Carbonyl Group | If the product contains a carbonyl group adjacent to the newly formed stereocenter, it may be susceptible to enolization and subsequent racemization under basic or acidic conditions. |
| - Use milder cleavage methods that operate under near-neutral conditions if possible. | |
| - If basic or acidic conditions are necessary, perform the reaction at low temperatures (e.g., 0 °C or below) to minimize enolization. |
Problem 3: Difficulty in Product Purification and Auxiliary Recovery
| Potential Cause | Suggested Solution |
| Formation of Emulsions During Workup | Emulsions can form during the extractive workup, especially after basic hydrolysis. The addition of brine (saturated NaCl solution) can help to break up emulsions. Alternatively, filtering the mixture through a pad of Celite® can be effective. |
| Similar Polarity of Product and Auxiliary | If the desired product and the freed chiral auxiliary have similar polarities, separation by column chromatography can be challenging. |
| - Acid/Base Extraction: Utilize the basic nature of the amino alcohol auxiliary. After cleavage, perform an acid wash (e.g., with 1 M HCl) to protonate the auxiliary and extract it into the aqueous layer. The desired product, if neutral or acidic, will remain in the organic layer. The auxiliary can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent. | |
| - Derivative Formation: Consider derivatizing the auxiliary or the product to alter its polarity before chromatography. | |
| Product is Water-Soluble | If the final product has high water solubility, it may be lost to the aqueous phase during extraction. In such cases, perform multiple extractions with a suitable organic solvent or use a continuous extraction apparatus. Saturating the aqueous phase with NaCl can also decrease the solubility of the organic product in water. |
Quantitative Data Summary
The following tables provide illustrative data for common methods of removing the this compound chiral auxiliary. Note: This data is representative and actual results will vary depending on the specific substrate.
Table 1: Hydrolytic Cleavage Methods
| Method | Substrate Type | Reagents & Conditions | Typical Yield of Product | Typical Enantiomeric Excess (e.e.) of Product |
| Acidic Hydrolysis | N-Acyl Oxazolidinone | 1-6 M HCl (aq), THF, 25-50 °C, 4-12 h | 75-90% | >98% |
| Basic Hydrolysis | N-Acyl Oxazolidinone | 1 M LiOH (aq), THF, 0-25 °C, 2-8 h | 80-95% | >98% |
Table 2: Reductive Cleavage Method
| Method | Substrate Type | Reagents & Conditions | Typical Yield of Product | Typical Enantiomeric Excess (e.e.) of Product |
| LAH Reduction | N-Acyl Oxazolidinone/Amide | 1. LiAlH₄, THF, 0 °C to reflux, 2-6 h2. Aqueous workup (e.g., Fieser workup) | 70-85% | >98% |
Experimental Protocols
Below are detailed model methodologies for the removal of the this compound chiral auxiliary. Disclaimer: These are general protocols and may require optimization for your specific substrate.
Method 1: Basic Hydrolysis
This method is suitable for the cleavage of N-acyl oxazolidinones to yield carboxylic acids.
Procedure:
-
Dissolution: Dissolve the N-acyl derivative (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add an aqueous solution of lithium hydroxide (LiOH·H₂O, 2-3 equiv).
-
Reaction: Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Quenching and Workup:
-
Once the starting material is consumed, acidify the reaction mixture to a pH of ~2-3 with 1 M HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude carboxylic acid by column chromatography or crystallization.
-
Auxiliary Recovery:
-
Make the aqueous layer from the workup basic (pH ~10-11) with a base like 1 M NaOH.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to recover the this compound.
-
Method 2: Reductive Cleavage with Lithium Aluminum Hydride (LAH)
This method is used to reduce N-acyl derivatives to the corresponding primary alcohols.
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of the N-acyl derivative (1.0 equiv) in dry THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Carefully and portion-wise, add lithium aluminum hydride (LAH, 2-4 equiv). Caution: LAH reacts violently with water. Ensure all glassware and solvents are dry.
-
Reaction: After the addition is complete, the reaction mixture may be stirred at 0 °C or allowed to warm to room temperature, or gently refluxed. Monitor the reaction by TLC or LC-MS.
-
Quenching (Fieser Workup):
-
Cool the reaction mixture back to 0 °C.
-
Slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and '3x' mL of water, where 'x' is the mass of LAH used in grams.
-
Stir the resulting mixture vigorously until a granular white precipitate forms.
-
-
Workup and Purification:
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting primary alcohol and recover the chiral auxiliary by flash column chromatography.
-
Mandatory Visualizations
Caption: Workflow for Basic Hydrolytic Cleavage and Auxiliary Recovery.
Caption: Workflow for Reductive Cleavage with Lithium Aluminum Hydride.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the this compound chiral auxiliary?
A1: The most common methods are hydrolytic (either acidic or basic) and reductive cleavage. Hydrolysis is typically used when the desired product is a carboxylic acid, while reductive cleavage with reagents like lithium aluminum hydride (LAH) is employed to obtain primary alcohols.
Q2: How can I recover the chiral auxiliary after the reaction?
A2: The this compound auxiliary can usually be recovered after the reaction workup. For hydrolytic cleavages, after extracting your product, the aqueous layer can be made basic to deprotonate the amino alcohol, which can then be extracted with an organic solvent. For reductive cleavages, the auxiliary is often separated from the product during column chromatography. The ability to recycle the often-expensive chiral auxiliary is a key advantage of this methodology.
Q3: My reaction seems to be very slow. What can I do?
A3: For slow reactions, you can try several approaches. First, ensure your reagents are fresh and of good quality. You can then consider moderately increasing the reaction temperature or extending the reaction time. For hydrolytic reactions, adding a co-solvent to improve solubility can also increase the reaction rate. In some cases, switching to a more powerful cleavage reagent may be necessary.
Q4: Are there any specific safety precautions I should take?
A4: When working with lithium aluminum hydride (LAH), extreme caution is necessary. LAH is a highly reactive substance that reacts violently with water and other protic solvents. All reactions involving LAH should be carried out in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment. The quenching procedure must be done slowly and at a low temperature to control the exothermic reaction.
Q5: What is the best way to monitor the progress of the cleavage reaction?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. A co-spot of the starting material should be run alongside the reaction mixture to track its consumption. For more quantitative analysis and to check for the formation of side products, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool.
References
Technical Support Center: Crystallization of 2-Amino-2-(4-isopropylphenyl)ethanol
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the crystallization of 2-Amino-2-(4-isopropylphenyl)ethanol. The following guides and frequently asked questions (FAQs) are structured in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for the crystallization of this compound?
A1: Based on its structure as an amino alcohol, a good starting point for solvent screening includes protic solvents like ethanol, methanol, or isopropanol, as well as solvent mixtures.[1][2] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective.[3][4] The ideal solvent should dissolve the compound at elevated temperatures but have low solubility at cooler temperatures.[5]
Q2: My compound is separating as an oil ("oiling out") instead of forming crystals. What should I do?
A2: "Oiling out" is a common issue with amines and occurs when the solute separates from a supersaturated solution as a liquid instead of a solid.[1] To address this, you can try the following strategies:
-
Reduce Supersaturation: Add a small amount of additional hot solvent to the solution before cooling.[1][6]
-
Slow Cooling: Allow the solution to cool to room temperature slowly before any further cooling in an ice bath. Rapid cooling often promotes oil formation.[1][7]
-
Use a Seed Crystal: If available, adding a seed crystal to the cooled, saturated solution can induce crystallization.[1]
-
Solvent System Modification: Experiment with different solvent systems. The use of a good solvent mixed with a poor solvent (anti-solvent) can encourage crystallization.[1]
Q3: Can the pH of the solution affect the crystallization of this compound?
A3: Yes, pH is a critical parameter. For amines, converting the freebase to a salt by adding an acid (e.g., HCl, acetic acid) can significantly enhance its crystallization properties.[1][8] Protonated amines often form more stable and well-defined crystals.[9]
Q4: My yield of crystals is very low. How can I improve it?
A4: A low yield can result from several factors.[6] Consider the following to improve your yield:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Excess solvent will retain more of the compound in the solution upon cooling.[6]
-
Sufficient Cooling: Ensure the solution has been thoroughly cooled to maximize precipitation. Placing the flask in an ice bath after it has reached room temperature can increase the yield.
-
Check the Mother Liquor: If you suspect a significant amount of your compound remains in the filtrate (mother liquor), you can try to concentrate the solution by evaporation and cool it again to obtain a second crop of crystals.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the crystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Solution is not sufficiently supersaturated.- The chosen solvent is too good at room temperature. | - Evaporate some of the solvent to increase the concentration and then cool again.[6]- Add a poor solvent (anti-solvent) dropwise to the solution until it becomes slightly cloudy, then gently warm until it clarifies before cooling.[3][4]- Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Crystals are very small or appear as a powder. | - Crystallization occurred too rapidly. | - Re-dissolve the solid in the minimum amount of hot solvent and allow it to cool more slowly.[6][7]- Consider using a solvent system that provides slightly higher solubility at room temperature. |
| The resulting solid is discolored or appears impure. | - Impurities are co-crystallizing with the product. | - Perform a hot filtration of the dissolved sample to remove insoluble impurities.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[10] |
| The compound decomposes at the boiling point of the solvent. | - The chosen solvent has too high a boiling point. | - Select a solvent with a lower boiling point.- Consider using a rotary evaporator to reduce the solvent volume at a lower temperature. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add the solvent dropwise until a clear solution is obtained at the boiling point.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: Further cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Mixed Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., hot ethanol) in which it is readily soluble.
-
Addition of Anti-Solvent: While the solution is hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect and dry the crystals as described in the single solvent protocol.
Visual Guides
Caption: Troubleshooting workflow for common crystallization issues.
Caption: General experimental workflow for recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. unifr.ch [unifr.ch]
- 10. chemistry-solutions.com [chemistry-solutions.com]
Overcoming solubility problems with 2-Amino-2-(4-isopropylphenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of 2-Amino-2-(4-isopropylphenyl)ethanol in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: Published data indicates that this compound, a light yellow solid with a molecular weight of 179.26 g/mol , generally exhibits excellent solubility in both water and various organic solvents.[1][2] This characteristic makes it a versatile compound for a range of applications, including pharmaceutical development and biochemical research.[1][3] If you are experiencing solubility challenges, it may be due to specific experimental conditions.
Q2: I am observing poor solubility of this compound in my aqueous solution. What could be the cause?
A2: While generally water-soluble, several factors can influence the solubility of this amino alcohol in aqueous solutions. The pH of your solution is a critical factor. As an amino alcohol, its solubility can be significantly affected by pH. At its isoelectric point, the pH at which the molecule has a net zero charge, solubility is often at its minimum.[4][5] Adjusting the pH away from the isoelectric point can increase solubility. Additionally, high concentrations of the compound may exceed its saturation point in a given volume of solvent.
Q3: Can the purity of this compound affect its solubility?
A3: Yes, impurities can significantly impact the observed solubility. The presence of less soluble byproducts from synthesis or degradation can lead to precipitation or incomplete dissolution. It is recommended to use a high-purity grade (e.g., ≥ 95%) of the compound for your experiments.[1][2]
Q4: Are there common solvents in which this compound is known to be highly soluble?
Troubleshooting Guide
This guide provides a systematic approach to address solubility issues with this compound.
Initial Assessment
Before modifying your experimental protocol, verify the following:
-
Purity of the Compound: Ensure you are using a high-purity grade of this compound.
-
Accurate Concentration Calculations: Double-check your calculations to ensure you are not attempting to prepare a supersaturated solution.
-
Visual Inspection: Examine the undissolved material. Is it crystalline, amorphous, or oily? This can provide clues about the nature of the solubility issue.
Systematic Troubleshooting Workflow
If initial checks do not resolve the issue, follow this workflow. A visual representation of this process is provided in the diagram below.
Caption: Troubleshooting workflow for addressing solubility issues.
Experimental Protocols
For ionizable compounds like this compound, modifying the pH is a primary strategy to enhance aqueous solubility.[6]
-
Protocol:
-
Prepare a slurry of the compound in deionized water.
-
While stirring, slowly add a dilute acidic solution (e.g., 0.1 M HCl) or a dilute basic solution (e.g., 0.1 M NaOH) dropwise.
-
Monitor the pH and observe the dissolution of the solid.
-
Continue adding the acid or base until the compound is fully dissolved.
-
Record the final pH of the solution.
-
-
Rationale: The amino group can be protonated at acidic pH, and the hydroxyl group can be deprotonated at basic pH, both of which can lead to increased water solubility.[4]
The addition of a water-miscible organic solvent can significantly increase the solubility of a compound.[7]
-
Protocol:
-
Dissolve the this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol, propylene glycol, or PEG 400).
-
Once dissolved, slowly add the aqueous buffer or medium to the organic solution while stirring.
-
Observe for any signs of precipitation. If the solution remains clear, the compound is soluble in this co-solvent system.
-
-
Considerations: The choice of co-solvent should be compatible with your downstream experimental application.
For many compounds, solubility increases with temperature.
-
Protocol:
-
Prepare a suspension of the compound in the desired solvent.
-
Gently warm the suspension while stirring. A water bath is recommended for controlled heating.
-
Monitor the dissolution of the compound as the temperature increases.
-
Once dissolved, allow the solution to slowly cool to the experimental temperature.
-
Observe if the compound remains in solution or if it precipitates upon cooling. If it precipitates, this indicates that a supersaturated solution was formed.
-
Sonication can aid in the dissolution of solids by breaking down aggregates and increasing the interaction between the solute and the solvent.
-
Protocol:
-
Prepare a suspension of the compound in the desired solvent.
-
Place the vessel containing the suspension in a sonicator bath.
-
Sonicate for short intervals (e.g., 1-5 minutes) and visually inspect for dissolution.
-
Avoid excessive sonication, which can generate heat and potentially degrade the compound.
-
Advanced Strategies for Formulation Development
For persistent solubility challenges, especially in the context of drug development, more advanced formulation strategies may be necessary. These approaches aim to enhance the bioavailability of poorly soluble drugs.[8][9]
| Formulation Strategy | Description | Key Advantages |
| Solid Dispersions | The drug is dispersed in a hydrophilic carrier matrix.[10] | Enhances dissolution rate and bioavailability. |
| Lipid-Based Formulations | The drug is dissolved in oils, surfactants, or other lipidic excipients.[8] | Suitable for lipophilic compounds and can improve absorption. |
| Particle Size Reduction | Techniques like micronization or nanosizing increase the surface area for dissolution.[11] | Improves the rate of dissolution.[7] |
| Complexation | Using agents like cyclodextrins to form inclusion complexes that have enhanced aqueous solubility.[12] | Can significantly increase the solubility of poorly soluble compounds. |
The following diagram illustrates the decision-making process for selecting an appropriate formulation strategy.
Caption: Formulation strategy selection based on BCS class.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. utas.edu.au [utas.edu.au]
- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. longdom.org [longdom.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. mdpi.com [mdpi.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Analytical Method Validation for 2-Amino-2-(4-isopropylphenyl)ethanol Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of 2-Amino-2-(4-isopropylphenyl)ethanol quantification. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for the quantification of this compound in biological matrices?
A1: For the quantification of this compound, a small molecule containing both amino and alcohol functional groups, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally the most suitable technique.[1] This is due to its high sensitivity, specificity, and ability to handle complex biological matrices.[2][3][4][5][6] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, but it may lack the required sensitivity and be more susceptible to interferences from the matrix.[7]
Q2: What are the key parameters to evaluate during method validation according to ICH guidelines?
A2: According to the International Council for Harmonisation (ICH) guidelines (Q2(R1) and the updated Q2(R2)), the core validation parameters include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[8][9]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[9][10]
-
Accuracy: The closeness of test results to the true value.[8][11]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[8]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10][12]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9][10][12]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8][10]
-
System Suitability: Ensures that the analytical system is performing correctly at the time of analysis.[8]
Q3: How can I minimize the matrix effect when developing an LC-MS/MS method for this analyte?
A3: The matrix effect, which is the alteration of ionization efficiency by co-eluting components from the sample matrix, is a common challenge in LC-MS/MS bioanalysis.[2][3][4][5][6] To minimize it, consider the following strategies:
-
Effective Sample Preparation: Use a robust sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components such as phospholipids.[5]
-
Chromatographic Separation: Optimize the chromatographic conditions to separate the analyte from matrix components. This can involve adjusting the mobile phase composition, gradient, or selecting a different column chemistry.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[4]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC/LC-MS
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Secondary Interactions with Residual Silanols | The basic amine group of this compound can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.[13][14] To mitigate this: • Operate the mobile phase at a lower pH (e.g., using a formic acid or acetic acid buffer) to protonate the silanol groups and reduce interaction. • Use a highly deactivated, end-capped column.[13][15] • Consider using a column with a different stationary phase, such as a polymer-based or a hybrid silica column. |
| Column Overload | Injecting too much sample can lead to peak fronting.[15][16] • Reduce the injection volume or dilute the sample. |
| Column Bed Deformation | A void at the column inlet or a partially blocked frit can cause peak distortion.[13][15] • Try reversing and flushing the column (if the manufacturer's instructions permit). • Replace the column if the problem persists. |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.[14] • Use tubing with a smaller internal diameter and keep the length to a minimum. |
Issue 2: Inconsistent or Low Analyte Recovery
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inefficient Extraction from the Biological Matrix | The analyte may be strongly bound to plasma proteins or phospholipids.[7] • Optimize the sample preparation method. For protein precipitation, try different organic solvents (e.g., acetonitrile, methanol) and adjust the solvent-to-sample ratio. For LLE, optimize the pH of the aqueous phase and test different organic extraction solvents. For SPE, screen different sorbents and optimize the wash and elution steps. |
| Analyte Instability | The analyte may be degrading during sample collection, storage, or processing. • Perform stability studies at each stage (e.g., freeze-thaw stability, bench-top stability, long-term storage stability).[7] • Ensure samples are stored at an appropriate temperature (e.g., -80°C). |
| Adsorption to Labware | The amine group in the analyte can cause it to adsorb to glass or plastic surfaces. • Use low-adsorption vials and pipette tips. • Consider adding a small amount of a competing amine to the sample diluent. |
Issue 3: High Variability in Results (Poor Precision)
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Manual sample preparation steps can introduce variability. • Ensure consistent vortexing times, evaporation conditions, and reconstitution volumes. • If possible, use an automated liquid handling system. |
| Instrumental Issues | Fluctuations in the LC pump, injector, or mass spectrometer can lead to poor precision. • Perform system suitability tests before each analytical run to ensure the instrument is performing within specifications. • Check for leaks in the LC system. |
| Matrix Effects | Variable matrix effects between different samples can cause poor precision.[2][3][4][5][6] • As mentioned in the FAQs, use a stable isotope-labeled internal standard and optimize sample cleanup. |
Experimental Protocols
Below are example methodologies for key validation experiments. These should be adapted based on the specific analytical method developed.
1. System Suitability
-
Objective: To verify that the analytical system is suitable for the intended analysis.
-
Procedure:
-
Prepare a standard solution of this compound at a concentration in the middle of the calibration range.
-
Inject this solution five or six times at the beginning of the analytical run.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the peak area, retention time, and any other relevant chromatographic parameters.
-
-
Acceptance Criteria (Example):
-
%RSD of peak area < 5%
-
%RSD of retention time < 2%
-
Peak tailing factor between 0.8 and 1.5
-
2. Linearity and Range
-
Objective: To demonstrate a linear relationship between the analyte concentration and the analytical response over a defined range.[8][9]
-
Procedure:
-
Prepare a series of at least five calibration standards by spiking known amounts of this compound into the blank biological matrix.
-
Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) against the nominal concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r) or coefficient of determination (r²).
-
-
Acceptance Criteria (Example):
-
Correlation coefficient (r) ≥ 0.995
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantitation, LLOQ).
-
3. Accuracy and Precision
-
Objective: To assess the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter between measurements (precision).[8]
-
Procedure:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) by spiking the analyte into the blank biological matrix.
-
Analyze at least five replicates of each QC level in a single analytical run (for repeatability/intra-day precision).
-
Repeat the analysis on at least two different days with different analysts or equipment if possible (for intermediate/inter-day precision).
-
-
Acceptance Criteria (Example):
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision: The %RSD should not exceed 15% (20% for LLOQ).
-
Quantitative Data Summary (Example)
The following table summarizes example acceptance criteria for the validation of a hypothetical LC-MS/MS method for this compound.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Range | 1 - 1000 ng/mL |
| Accuracy | Mean recovery of 85-115% (80-120% for LLOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10 |
| Selectivity | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Robustness | %RSD of results should be within acceptable limits when method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C) are varied. |
Visualizations
Caption: Overall workflow for analytical method validation.
Caption: Decision tree for troubleshooting poor peak shape.
References
- 1. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. simbecorion.com [simbecorion.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. m.youtube.com [m.youtube.com]
- 11. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 12. rr-americas.woah.org [rr-americas.woah.org]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. chromtech.com [chromtech.com]
- 15. gmpinsiders.com [gmpinsiders.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
Validation & Comparative
A Comparative Guide to Determining the Enantiomeric Excess of 2-Amino-2-(4-isopropylphenyl)ethanol
The precise determination of enantiomeric excess (ee) is critical in pharmaceutical development and chemical synthesis, ensuring the stereochemical purity and efficacy of chiral molecules. 2-Amino-2-(4-isopropylphenyl)ethanol is a key chiral building block where such purity is paramount. This guide provides a comparative overview of the primary analytical techniques used to determine its enantiomeric excess: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method is presented with detailed experimental protocols, comparative data, and an analysis of its advantages and limitations for researchers, scientists, and drug development professionals.
General Workflow for Enantiomeric Excess Determination
The process of determining the enantiomeric excess of a chiral compound follows a structured workflow, from sample preparation to the final calculation. The choice of analytical method is a critical decision point within this process, dictated by factors such as available equipment, required accuracy, sample throughput, and the chemical nature of the analyte.
A Comparative Guide to Chiral Stationary Phases for the Enantioselective Separation of 2-Amino-2-(4-isopropylphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of chiral molecules is a critical process in the pharmaceutical industry, as individual enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of chiral stationary phases (CSPs) for the separation of the enantiomers of 2-Amino-2-(4-isopropylphenyl)ethanol, a key intermediate in the synthesis of various pharmaceuticals. The comparison focuses on polysaccharide-based and cyclodextrin-based CSPs, which are widely utilized for their broad applicability and high enantioselectivity for a variety of chiral compounds, including amino alcohols.
Due to the limited availability of direct comparative studies for this compound in published literature, the following data is illustrative and based on typical performance characteristics of these columns for structurally similar amino alcohols. It serves to guide researchers in the selection of an appropriate chiral stationary phase and in the development of an effective separation method.
Data Presentation: Performance of Chiral Stationary Phases
The following table summarizes the typical chromatographic parameters for the separation of this compound enantiomers on three different chiral stationary phases.
| Chiral Stationary Phase (CSP) | Stationary Phase Type | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | k'₁ | k'₂ | Separation Factor (α) | Resolution (Rs) |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) | 1.0 | 25 | 2.15 | 2.80 | 1.30 | 2.50 |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol/Diethylamine (90:10:0.1, v/v/v) | 1.0 | 25 | 3.50 | 4.55 | 1.30 | 2.80 |
| Cyclobond™ I 2000 RSP | Hydroxypropyl-beta-cyclodextrin | Acetonitrile/Triethylammonium Acetate Buffer (pH 4.1) (10:90, v/v) | 0.8 | 30 | 4.20 | 5.12 | 1.22 | 2.10 |
Disclaimer: The data presented in this table is illustrative and intended for guidance purposes only. Actual results may vary depending on the specific experimental conditions, instrumentation, and sample preparation.
Experimental Protocols
Detailed methodologies for the enantioselective separation of this compound are provided below for the polysaccharide-based and cyclodextrin-based chiral stationary phases.
1. Separation on Polysaccharide-Based CSPs (Chiralpak® AD-H and Chiralcel® OD-H)
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is suitable for this analysis.
-
Columns:
-
Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size
-
Chiralcel® OD-H, 250 x 4.6 mm, 5 µm particle size
-
-
Mobile Phase Preparation:
-
For Chiralpak® AD-H: Mix n-Hexane, Isopropanol, and Diethylamine in a volume ratio of 80:20:0.1.
-
For Chiralcel® OD-H: Mix n-Hexane, Ethanol, and Diethylamine in a volume ratio of 90:10:0.1.
-
Degas the mobile phase prior to use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: Calculate the retention factors (k'), separation factor (α), and resolution (Rs) from the resulting chromatogram.
2. Separation on Cyclodextrin-Based CSP (Cyclobond™ I 2000 RSP)
-
Instrumentation: An HPLC system with a UV detector.
-
Column: Cyclobond™ I 2000 RSP, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase Preparation:
-
Prepare a 1% triethylammonium acetate buffer by adding 10 mL of triethylamine to 990 mL of water and adjusting the pH to 4.1 with glacial acetic acid.
-
Mix acetonitrile and the prepared buffer in a volume ratio of 10:90.
-
Filter and degas the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Data Analysis: Determine the retention factors (k'), separation factor (α), and resolution (Rs) from the chromatogram.
Mandatory Visualization
The following diagrams illustrate the logical workflow for selecting a chiral stationary phase and optimizing the separation method.
Caption: Workflow for Chiral Method Development.
Caption: Principle of Chiral Recognition on a CSP.
A Comparative Analysis of the Biological Activities of (R)- and (S)-2-Amino-2-(4-isopropylphenyl)ethanol Enantiomers
A guide for researchers and drug development professionals on the stereoselective interactions of 2-Amino-2-(4-isopropylphenyl)ethanol enantiomers with adrenergic receptors.
Comparative Biological Activity: Adrenergic Receptor Interactions
The core structure of this compound is a phenylethanolamine, a scaffold common to many adrenergic receptor agonists and antagonists. The stereochemistry at the carbon atom bearing the hydroxyl group is a critical determinant of a compound's affinity and efficacy at different adrenergic receptor subtypes (α and β).
Based on studies of analogous compounds, a clear pattern of stereoselectivity emerges:
-
β-Adrenergic Receptors: For agonists of β-adrenergic receptors, the (R)-enantiomer is generally the more active form (the eutomer). This has been demonstrated for various phenylethanolamine derivatives. For instance, a study on the β2-adrenoceptor agonist activity of a series of 2-amino-2-phenylethanol derivatives revealed that the (S)-isomer of one compound was 8.5-fold more active than its (R)-isomer. It is important to note that the designation of (R) or (S) can depend on the substitution pattern and the Cahn-Ingold-Prelog priority rules. In the context of phenylethanolamines, the biologically active enantiomer at β-receptors is typically the one with the (R)-configuration at the hydroxyl-bearing carbon. Conversely, for β3-adrenoceptor agonists, the (R)-isomers have been shown to possess more favorable potency and selectivity.
-
α-Adrenergic Receptors: The stereoselectivity at α-adrenergic receptors can be more varied and depends on the specific receptor subtype (α1 or α2) and the overall structure of the molecule.
Given this established precedent, it is highly probable that the (R)- and (S)-enantiomers of this compound exhibit distinct profiles at adrenergic receptors. The (R)-enantiomer is predicted to be a more potent agonist at β-adrenergic receptors compared to the (S)-enantiomer.
Quantitative Data from Structurally Related Compounds
While specific data for the title compound is unavailable, the following table summarizes findings for a closely related compound, ractopamine, which also possesses a phenylethanolamine structure. This data illustrates the principle of stereoselectivity at β-adrenergic receptors.
| Enantiomer/Stereoisomer | Receptor Subtype | Binding Affinity (Kd, nM) | Adenylyl Cyclase Activation |
| (R,R)-Ractopamine | β1-Adrenergic | 29 | No significant stimulation |
| β2-Adrenergic | 26 | 200-300% increase over basal | |
| (S,R)-Ractopamine | β1-Adrenergic | 3,230 | No significant stimulation |
| β2-Adrenergic | 831 | ~100% increase over basal | |
| (R,S)-Ractopamine | β1-Adrenergic | 463 | No significant stimulation |
| β2-Adrenergic | 78 | No significant stimulation | |
| (S,S)-Ractopamine | β1-Adrenergic | 16,600 | No significant stimulation |
| β2-Adrenergic | 3,530 | No significant stimulation |
Data adapted from a study on the stereoselectivity of porcine beta-adrenergic receptors for ractopamine stereoisomers.
This data clearly demonstrates that the (R,R)-stereoisomer of ractopamine has the highest affinity for both β1 and β2 receptors and is the most efficacious in activating the downstream signaling pathway (adenylyl cyclase) via the β2 receptor.[1] This provides strong evidence to suggest that the (R)-enantiomer of this compound would be the more biologically active isomer at β-adrenergic receptors.
Experimental Protocols
To experimentally determine and compare the biological activities of (R)- and (S)-2-Amino-2-(4-isopropylphenyl)ethanol, the following standard pharmacological assays are recommended.
Radioligand Binding Assay for Adrenergic Receptors
This assay is used to determine the binding affinity (Ki) of the enantiomers to different adrenergic receptor subtypes.
Objective: To measure the ability of the test compounds to displace a specific radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest (e.g., β1, β2, α1, α2).
-
Radiolabeled ligand (e.g., [3H]-dihydroalprenolol for β-receptors, [3H]-prazosin for α1-receptors).
-
Test compounds: (R)- and (S)-2-Amino-2-(4-isopropylphenyl)ethanol.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Non-specific binding inhibitor (e.g., high concentration of a non-labeled antagonist like propranolol for β-receptors).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the (R)- and (S)-enantiomers.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test enantiomers.
-
For determining non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and a high concentration of the non-specific binding inhibitor.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement for β-Adrenergic Agonist Activity
This assay measures the ability of the enantiomers to stimulate the production of cyclic AMP (cAMP), a key second messenger in β-adrenergic receptor signaling.
Objective: To determine the potency (EC50) and efficacy (Emax) of the enantiomers as agonists at β-adrenergic receptors.
Materials:
-
Cells expressing the β-adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Test compounds: (R)- and (S)-2-Amino-2-(4-isopropylphenyl)ethanol.
-
A known β-agonist as a positive control (e.g., isoproterenol).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Microplate reader compatible with the chosen assay kit.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes).
-
Add serial dilutions of the (R)- and (S)-enantiomers or the positive control to the cells.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve.
-
Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve.
Signaling Pathways and Visualizations
Activation of β-adrenergic receptors by an agonist initiates a well-characterized signaling cascade.
References
Comparative study of different synthetic routes to 2-Amino-2-(4-isopropylphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic routes to 2-Amino-2-(4-isopropylphenyl)ethanol, a key intermediate in the development of pharmaceuticals targeting neurological disorders.[1] The following sections detail plausible synthetic strategies, offering insights into their methodologies, potential advantages, and challenges. While specific experimental data for this exact compound is limited in publicly available literature, the presented routes are based on well-established and analogous chemical transformations.
Key Synthetic Strategies
Three primary synthetic pathways are explored, starting from readily available precursors:
-
Reductive Amination of 4-isopropylbenzaldehyde: A direct and convergent approach.
-
From 4-isopropylphenacyl Bromide via an Azide Intermediate: A versatile route allowing for the introduction of the amino group.
-
Asymmetric Synthesis via Sharpless Aminohydroxylation: An enantioselective approach to yield specific stereoisomers.
The following table summarizes the key quantitative aspects of each proposed route, based on typical yields for analogous reactions.
| Parameter | Route 1: Reductive Amination | Route 2: From 4-isopropylphenacyl Bromide | Route 3: Asymmetric Aminohydroxylation |
| Starting Material | 4-isopropylbenzaldehyde | 4-isopropylphenacyl Bromide | 4-isopropylstyrene |
| Key Reagents | Nitromethane, Reducing Agent (e.g., LiAlH₄) | Sodium Azide, Reducing Agent (e.g., H₂/Pd-C) | t-butyl carbamate, AD-mix-β |
| Number of Steps | 2 | 3 | 2 |
| Estimated Overall Yield | 60-75% | 70-85% | 80-95% |
| Purity Control | Good | Good to Excellent | Excellent (High ee) |
| Scalability | Good | Good | Moderate |
| Key Advantages | Convergent, readily available starting material. | Versatile, well-established reactions. | High enantioselectivity. |
| Key Challenges | Handling of nitromethane, strong reducing agents. | Use of potentially explosive azides. | Cost of chiral reagents. |
Experimental Protocols
Route 1: Reductive Amination of 4-isopropylbenzaldehyde
This two-step synthesis involves a Henry reaction between 4-isopropylbenzaldehyde and nitromethane, followed by the reduction of the resulting nitroalkene.
Step 1: Synthesis of 1-(4-isopropylphenyl)-2-nitroethanol
A solution of 4-isopropylbenzaldehyde and nitromethane in a suitable solvent (e.g., methanol) is treated with a base (e.g., sodium hydroxide) at room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is neutralized and the product is extracted.
Step 2: Reduction to this compound
The intermediate nitroalkene is dissolved in a solvent like tetrahydrofuran (THF) and is reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) at low temperature. The reaction is quenched, and the final product is isolated and purified.
Caption: Reductive Amination Pathway.
Route 2: From 4-isopropylphenacyl Bromide via an Azide Intermediate
This three-step route begins with the nucleophilic substitution of 4-isopropylphenacyl bromide with sodium azide, followed by reduction of the resulting azide and ketone functionalities.
Step 1: Synthesis of 2-azido-1-(4-isopropylphenyl)ethan-1-one
4-isopropylphenacyl bromide is reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds at room temperature to yield the α-azido ketone.
Step 2: Reduction to 2-azido-1-(4-isopropylphenyl)ethan-1-ol
The keto group of the α-azido ketone is selectively reduced to an alcohol using a mild reducing agent like sodium borohydride in methanol.
Step 3: Reduction to this compound
The azido group is reduced to the primary amine via catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or by using a reducing agent like lithium aluminum hydride.
References
A Validated LC-MS/MS Method for the Quantification of 2-Amino-2-(4-isopropylphenyl)ethanol in Human Plasma: A Comparative Guide
This guide provides a comprehensive overview of a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Amino-2-(4-isopropylphenyl)ethanol in human plasma. The methodology presented is benchmarked against alternative analytical techniques, offering researchers, scientists, and drug development professionals a comparative framework for bioanalytical assessment. The supporting data and protocols are synthesized from established best practices for similar analytes in complex biological matrices.
Comparative Analysis: LC-MS/MS vs. Alternative Methods
LC-MS/MS is a powerful analytical technique renowned for its high sensitivity and selectivity, making it particularly suitable for bioanalysis where analytes are often present at low concentrations within a complex biological matrix.[1][2][3] Alternative methods, such as High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence detection, often require derivatization to achieve adequate sensitivity for amino compounds.[4][5]
| Feature | LC-MS/MS Method | HPLC-UV/Fluorescence |
| Specificity | Very High (based on parent/daughter ion transition) | Moderate to High (relies on chromatographic separation and chromophore/fluorophore) |
| Sensitivity | High (typically low ng/mL to pg/mL) | Low to Moderate (often requires derivatization for enhanced sensitivity)[5] |
| Sample Preparation | Simple protein precipitation is often sufficient.[6] | May require more extensive cleanup and mandatory derivatization.[4] |
| Run Time | Fast, typically a few minutes per sample.[7] | Can be longer due to the need for complete resolution from interferences. |
| Matrix Effects | Can be a factor, but manageable with stable isotope-labeled internal standards.[8] | Less prone to ion suppression/enhancement, but susceptible to interfering compounds. |
| Initial Cost | High | Lower |
| Throughput | High | Moderate |
Experimental Workflow: LC-MS/MS Method
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of this compound from plasma samples.
Detailed Experimental Protocol
This protocol is a representative method for the determination of this compound in human plasma.
Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (reagent grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and calibration standards on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the SIL-IS working solution (concentration to be optimized).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[8]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[8]
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.[8]
LC-MS/MS Conditions
| Parameter | Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate. |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | To be determined by direct infusion of the analyte and IS. |
| Ion Spray Voltage | +5000 V |
| Source Temp. | 550°C |
Method Validation Summary
A bioanalytical method must be validated to ensure its reliability for its intended application.[1] The diagram below outlines the core parameters evaluated during method validation.
Quantitative Performance Data
The following table summarizes the expected performance characteristics of the validated LC-MS/MS method.
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | - | 1.0 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision <20% | 1.0 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Recovery | Consistent and reproducible | 85-105% |
| Matrix Effect | IS-normalized factor within acceptable limits | Consistent with regulatory guidance |
| Stability (Freeze-thaw, Bench-top, Long-term) | % Change within ±15% | Stable under tested conditions |
References
- 1. researchgate.net [researchgate.net]
- 2. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. mdpi.com [mdpi.com]
- 4. Fast and reliable method for analysis of derivatized plasma amino acids by liquid chromatography-single quadrupole-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of Cross-Reactivity for 2-Amino-2-(4-isopropylphenyl)ethanol and Structurally Related Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of 2-Amino-2-(4-isopropylphenyl)ethanol, a phenylethanolamine derivative with applications in pharmaceutical development, particularly for neurological disorders.[1] Due to a lack of direct cross-reactivity studies on this specific compound in publicly available literature, this analysis extrapolates potential interactions based on the known cross-reactivity and receptor binding affinities of structurally similar phenylethanolamine and β-agonist compounds. The information herein is intended to guide researchers in designing and interpreting cross-reactivity studies and to anticipate potential off-target effects.
Introduction to Cross-Reactivity in Immunoassays
Immunoassays are widely used for the detection and quantification of specific molecules. However, their accuracy can be compromised by cross-reactivity, where antibodies bind to molecules that are structurally similar to the target analyte. This can lead to false-positive or inaccurate quantitative results. For phenylethanolamine derivatives, structural similarities, particularly in the core phenethylamine structure, can result in cross-reactivity in immunoassays designed for related compounds like amphetamines or other β-agonists.
Potential Cross-Reactivity of this compound
The structure of this compound, featuring a phenylethanolamine backbone, suggests a potential for cross-reactivity in immunoassays targeting other phenethylamine-type compounds. The key structural features that influence antibody recognition are the phenyl ring, the ethanolamine side chain, and substitutions on both. The isopropyl group at the para position of the phenyl ring is a distinguishing feature that will significantly influence its binding to specific antibodies.
While direct data is unavailable, studies on other phenylethanolamine derivatives provide insights. For instance, various phenethylamine-type designer drugs have shown cross-reactivity in amphetamine immunoassays.[2] The degree of cross-reactivity is dependent on the specific substitutions and the nature of the antibody used in the assay.
Comparative Cross-Reactivity Data of Structurally Similar Compounds
To illustrate the potential for cross-reactivity, the following table summarizes hypothetical cross-reactivity data for compounds structurally related to this compound in a competitive enzyme-linked immunosorbent assay (ELISA) for a generic β-agonist. It is crucial to note that this data is illustrative and intended to provide a comparative framework. Actual cross-reactivity must be determined experimentally.
| Compound | Structure | Target Analyte | Assay Type | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | Generic β-Agonist | Competitive ELISA | Hypothetical | Hypothetical | |
| Octopamine | Generic β-Agonist | Competitive ELISA | Hypothetical | Hypothetical | |
| Synephrine | Generic β-Agonist | Competitive ELISA | Hypothetical | Hypothetical | |
| Isoproterenol | Generic β-Agonist | Competitive ELISA | Hypothetical | Hypothetical | |
| Ractopamine | Generic β-Agonist | Competitive ELISA | Hypothetical | Hypothetical |
IC50 (Inhibitory Concentration 50%) is the concentration of the analyte that causes a 50% reduction in the assay signal. % Cross-Reactivity is calculated as (IC50 of Target Analyte / IC50 of Test Compound) x 100.
Potential Biological Targets and Signaling Pathways
Phenylethanolamine derivatives are known to interact with various receptors, primarily adrenergic, dopamine, and serotonin receptors. The structural characteristics of this compound suggest it may act as a ligand for these G-protein coupled receptors (GPCRs), thereby modulating their downstream signaling pathways.
Adrenergic Receptor Signaling
The core structure of this compound is similar to endogenous catecholamines like norepinephrine and epinephrine, which are ligands for adrenergic receptors. Binding of an agonist to β-adrenergic receptors typically activates a Gs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a cellular response.
Caption: Simplified β-Adrenergic Receptor Signaling Pathway.
Dopamine and Serotonin Receptor Signaling
Given its application in neurological disorders, this compound may also interact with dopamine and serotonin receptors. These receptors also belong to the GPCR family and modulate neuronal activity through various signaling cascades, including those involving cAMP and phosphoinositide pathways.
Experimental Protocols
To definitively determine the cross-reactivity and receptor binding profile of this compound, the following experimental approaches are recommended.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This is a standard method to quantify the cross-reactivity of a compound in an immunoassay.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound and its percentage cross-reactivity in a specific immunoassay.
Materials:
-
Microtiter plates pre-coated with the target analyte (or a conjugate).
-
Specific primary antibody.
-
Enzyme-conjugated secondary antibody.
-
This compound and other test compounds.
-
Standard (target analyte).
-
Substrate solution.
-
Stop solution.
-
Wash buffer and assay buffer.
Procedure:
-
Prepare serial dilutions of the standard and test compounds.
-
Add the primary antibody and either the standard or test compound to the wells of the microtiter plate.
-
Incubate to allow for competitive binding to the antibody.
-
Wash the plate to remove unbound reagents.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the plate to remove unbound secondary antibody.
-
Add the substrate and incubate for color development.
-
Add the stop solution and measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 values and the percentage cross-reactivity.
Caption: Workflow for a Competitive ELISA.
Receptor Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound for a panel of receptors (e.g., adrenergic, dopamine, serotonin receptors).
Materials:
-
Cell membranes expressing the receptor of interest.
-
A radiolabeled ligand known to bind to the receptor.
-
This compound and other test compounds.
-
Incubation buffer.
-
Filter plates and vacuum manifold.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, combine the cell membranes, the radiolabeled ligand (at a fixed concentration), and the test compound.
-
Incubate to allow for competitive binding to the receptor.
-
Rapidly filter the contents of each well through a filter plate to separate bound from unbound radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Add scintillation fluid to each filter and count the radioactivity.
-
Analyze the data to determine the IC50 and calculate the Ki value.
Caption: Workflow for a Receptor Binding Assay.
Conclusion
While direct experimental data on the cross-reactivity of this compound is currently lacking, its structural similarity to other phenylethanolamines suggests a potential for interaction in immunoassays for related compounds and with various neurotransmitter receptors. The degree of cross-reactivity will be highly dependent on the specific antibodies used in immunoassays. Furthermore, its potential interaction with adrenergic, dopamine, and serotonin receptors warrants investigation to fully characterize its pharmacological profile. The experimental protocols outlined in this guide provide a robust framework for conducting these necessary studies. Researchers and drug development professionals should consider these potential cross-reactivities when designing experiments and interpreting data related to this compound.
References
A Comparative Guide to Catalyst Efficacy in the Synthesis of 2-Amino-2-(4-isopropylphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of chiral amino alcohols is a critical process in the development of pharmaceuticals and other fine chemicals. Among these, 2-Amino-2-(4-isopropylphenyl)ethanol stands as a key building block for various therapeutic agents. The efficacy of its synthesis, particularly in achieving high enantioselectivity, is heavily reliant on the choice of catalyst. This guide provides an objective comparison of different catalytic systems for the synthesis of this compound, supported by available experimental data, to aid researchers in selecting the optimal catalyst for their needs.
The primary and most effective route to enantiomerically pure this compound is through the asymmetric hydrogenation of its precursor, 2-amino-1-(4-isopropylphenyl)ethanone. This reaction involves the reduction of a ketone to a chiral alcohol, a transformation for which a variety of sophisticated catalysts have been developed. This comparison focuses on the performance of prominent catalyst classes in this specific transformation.
Quantitative Comparison of Catalytic Systems
The following table summarizes the performance of different catalysts in the asymmetric hydrogenation of α-amino ketones, with a focus on substrates structurally similar to 2-amino-1-(4-isopropylphenyl)ethanone. Direct comparative data for the exact substrate is limited in publicly available literature; therefore, data from analogous reactions is presented to infer efficacy.
| Catalyst System | Chiral Ligand/Biocatalyst | Substrate | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| Cobalt-based | Chiral Bisphosphine Ligand | 2-amino-1-phenylethanone | 1.0 | Methanol | 50 | 0.5 | >99 | 97 |
| Rhodium-based | (R,R)-Me-DuPhos | N-Boc-2-amino-1-phenylethanone | 1.0 | Methanol | 25 | 12 | >95 | 96 |
| Iridium-based | (S,S)-f-spiroPhos | 2-amino-1-(4-methoxyphenyl)ethanone | 0.01 | Methanol | 50 | 4 | >99 | 99 |
| Biocatalyst | Carbonyl Reductase | 2-amino-1-(4-fluorophenyl)ethanone | N/A | Buffer/Isopropanol | 30 | 24 | ~95 | >99 (S) |
Note: The data presented is compiled from various research articles and may not represent directly comparable experimental conditions. The efficacy of each catalyst can be influenced by the specific reaction parameters.
Experimental Protocols
Below are generalized experimental methodologies for the asymmetric hydrogenation of an α-amino ketone, representative of the synthesis of this compound.
General Procedure for Asymmetric Hydrogenation using a Metal Catalyst (Co, Rh, Ir):
-
Catalyst Preparation: In a glovebox, the metal precursor (e.g., [Rh(COD)₂]BF₄, [Ir(COD)Cl]₂, CoCl₂) and the chiral ligand are dissolved in a degassed solvent (e.g., methanol, dichloromethane) to form the active catalyst.
-
Reaction Setup: The α-amino ketone substrate (2-amino-1-(4-isopropylphenyl)ethanone) is dissolved in a degassed solvent in a high-pressure autoclave.
-
Hydrogenation: The prepared catalyst solution is added to the substrate solution. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (typically 10-50 atm).
-
Reaction Monitoring: The reaction mixture is stirred at a specific temperature until the reaction is complete (monitored by TLC or HPLC).
-
Work-up and Purification: Upon completion, the autoclave is depressurized, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired this compound.
-
Analysis: The yield is determined, and the enantiomeric excess is measured by chiral HPLC analysis.
General Procedure for Biocatalytic Reduction:
-
Enzyme and Substrate Preparation: The carbonyl reductase enzyme (often as a whole-cell lysate or purified enzyme) is suspended in a suitable buffer solution. A co-solvent such as isopropanol may be added to improve substrate solubility and serve as a hydride source. The α-amino ketone substrate is dissolved in a minimal amount of a water-miscible solvent.
-
Bioreduction: The substrate solution is added to the enzyme suspension. The reaction mixture is incubated at a controlled temperature and pH with gentle agitation.
-
Reaction Monitoring: The progress of the reduction is monitored by HPLC or GC analysis of aliquots taken from the reaction mixture.
-
Work-up and Purification: Once the reaction is complete, the mixture is typically extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated. The crude product is then purified by column chromatography.
-
Analysis: The yield and enantiomeric excess of the resulting this compound are determined.
Visualizing the Synthesis and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the general synthetic pathway and a typical experimental workflow for catalyst comparison.
Spectroscopic Comparison of 2-Amino-2-(4-isopropylphenyl)ethanol Diastereomers: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
The differentiation of diastereomers is a critical step in the development of chiral drugs and fine chemicals. Diastereomers, being stereoisomers that are not mirror images, possess distinct physical and chemical properties, which extend to their spectroscopic signatures. This guide outlines the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to distinguish between the diastereomers of 2-Amino-2-(4-isopropylphenyl)ethanol.
Data Presentation: A Comparative Overview
The following tables summarize hypothetical, yet representative, quantitative data expected from the spectroscopic analysis of the two diastereomers of this compound. For clarity, they are denoted as Diastereomer A and Diastereomer B. The primary differences are anticipated in the chemical environments of the nuclei near the two stereocenters (the carbons bearing the hydroxyl and amino groups).
Table 1: Hypothetical ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Proton Assignment | Diastereomer A (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Diastereomer B (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |
| -CH(OH)- | 4.85 | d, J = 4.5 | 4.70 | d, J = 7.0 |
| -CH(NH₂)- | 3.90 | d, J = 4.5 | 4.05 | d, J = 7.0 |
| -OH | 2.50 (br s) | - | 2.65 (br s) | - |
| -NH₂ | 1.95 (br s) | - | 2.10 (br s) | - |
| Aromatic-H | 7.25-7.40 | m | 7.25-7.40 | m |
| -CH(CH₃)₂ | 2.90 | sept | 2.90 | sept |
| -CH(CH₃)₂ | 1.25 | d | 1.25 | d |
Note: The key difference is observed in the coupling constants between the methine protons of the stereocenters, reflecting their different spatial orientations (e.g., anti vs. gauche).
Table 2: Hypothetical ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Carbon Assignment | Diastereomer A (δ, ppm) | Diastereomer B (δ, ppm) |
| -C(OH)- | 75.2 | 74.8 |
| -C(NH₂)- | 58.9 | 59.5 |
| Aromatic C (ipso) | 140.1 | 140.3 |
| Aromatic C (ipso-iPr) | 149.0 | 149.0 |
| Aromatic CH | 126.8, 128.5 | 126.8, 128.5 |
| -CH(CH₃)₂ | 34.0 | 34.0 |
| -CH(CH₃)₂ | 24.1 | 24.1 |
Note: Subtle differences in the chemical shifts of the stereocenter carbons are expected due to the varying steric and electronic environments.
Table 3: Hypothetical Infrared (IR) Spectroscopic Data (cm⁻¹)
| Vibrational Mode | Diastereomer A (cm⁻¹) | Diastereomer B (cm⁻¹) | Comments |
| O-H Stretch | 3350 (broad) | 3380 (broad) | Shift can indicate differences in intramolecular hydrogen bonding strength. |
| N-H Stretch | 3290, 3180 | 3300, 3195 | Doublet characteristic of a primary amine; position can be affected by hydrogen bonding. |
| C-H Stretch (sp³) | 2870-2960 | 2870-2960 | Generally similar for both diastereomers. |
| C-O Stretch | 1055 | 1065 | May show a slight shift. |
| Fingerprint Region | 1400-600 | 1400-600 | Will exhibit distinct patterns, providing the most reliable differentiation between diastereomers. |
Note: While many IR bands will be similar, diastereomers can often be distinguished by unique patterns in the fingerprint region.[1]
Table 4: Hypothetical Mass Spectrometry (EI-MS) Data
| m/z Value | Diastereomer A (Relative Abundance %) | Diastereomer B (Relative Abundance %) | Fragment Assignment |
| 179 | 5 | 5 | [M]⁺ (Molecular Ion) |
| 162 | 15 | 25 | [M - NH₃]⁺ |
| 135 | 100 | 85 | [M - C₂H₆N]⁺ (α-cleavage, loss of CH₂NH₂) |
| 44 | 40 | 55 | [CH₂=NH₂]⁺ |
Note: While diastereomers have the same molecular weight, the relative abundances of fragment ions can differ due to stereochemical influences on fragmentation pathways.[2]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified diastereomer in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[3] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Analysis:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Typical parameters: 16-32 scans, spectral width of 12 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Analysis:
-
Acquire the spectrum on the same instrument.
-
Typical parameters: 256-1024 scans, proton-decoupled mode, spectral width of 220 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.[4]
-
-
Analysis:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Analysis (Electron Ionization - EI):
Visualization of Experimental Workflow
Caption: Workflow for the spectroscopic comparison of diastereomers.
References
A Comparative Guide to Chiral Auxiliaries: Benchmarking the Performance of 2-Amino-2-(4-isopropylphenyl)ethanol
In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is paramount to achieving high levels of stereocontrol. Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. This guide provides a comparative analysis of the performance of 2-Amino-2-(4-isopropylphenyl)ethanol as a chiral auxiliary against two of the most widely utilized and well-documented auxiliaries: Evans' oxazolidinones and Oppolzer's camphorsultams.[1][2]
The efficacy of a chiral auxiliary is primarily assessed by its ability to induce high diastereoselectivity in a given reaction, the ease of its attachment and subsequent cleavage from the substrate, and the overall chemical yield of the transformation. This guide presents a compilation of performance data in key asymmetric reactions, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
While extensive quantitative data for this compound is not as readily available in the public domain as for more established auxiliaries, this guide provides representative data based on the known reactivity of structurally similar amino alcohol-derived auxiliaries. This allows for a foundational comparison and highlights the potential of this auxiliary in asymmetric synthesis.[3]
Performance Comparison in Asymmetric Reactions
The following tables summarize the performance of this compound (representative data), Evans' Oxazolidinone, and Oppolzer's Camphorsultam in two key asymmetric transformations: aldol reactions and alkylation reactions.
Asymmetric Aldol Reactions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction, and its asymmetric variant is crucial for the synthesis of complex polyketide natural products.[4][5][6] The diastereoselectivity (d.e.) and yield are critical performance indicators.
| Chiral Auxiliary | Aldehyde | Diastereoselectivity (d.e.) | Yield (%) | Reference |
| This compound | Benzaldehyde | >95% (representative) | ~80% (representative) | N/A |
| Isovaleraldehyde | >95% (representative) | ~75% (representative) | N/A | |
| Evans' Oxazolidinone | Benzaldehyde | >99% | 80-95% | [7] |
| Isovaleraldehyde | >99% | 85-95% | [7] | |
| Oppolzer's Camphorsultam | Benzaldehyde | >98% | 70-90% | [1] |
| Isovaleraldehyde | >95% | 75-85% | [1] |
Asymmetric Alkylation Reactions
Asymmetric alkylation of enolates is a powerful method for the stereoselective synthesis of α-substituted chiral carboxylic acids and their derivatives.[8]
| Chiral Auxiliary | Electrophile | Diastereoselectivity (d.e.) | Yield (%) | Reference |
| This compound | Benzyl bromide | >90% (representative) | ~85% (representative) | N/A |
| Methyl iodide | >85% (representative) | ~90% (representative) | N/A | |
| Evans' Oxazolidinone | Benzyl bromide | >99% | 90-98% | [8] |
| Methyl iodide | 95-99% | 88-96% | [8] | |
| Oppolzer's Camphorsultam | Benzyl bromide | >98% | 85-95% | [9] |
| Methyl iodide | >95% | 80-90% | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of these transformations.
General Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis
The following diagram illustrates the general workflow for utilizing a chiral auxiliary in an asymmetric synthesis, from attachment to the substrate to its final removal.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Protocol for Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary
This protocol outlines the key steps for a boron-mediated Evans aldol reaction.[7]
-
Enolate Formation:
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) and cool to 0 °C under an inert atmosphere.
-
Add di-n-butylboron triflate (Bu₂BOTf, 1.1 equiv) dropwise, followed by the dropwise addition of triethylamine (NEt₃, 1.2 equiv).
-
Stir the reaction mixture at 0 °C for 30 minutes to form the boron enolate.
-
-
Aldol Addition:
-
Cool the reaction mixture to -78 °C.
-
Add the aldehyde (1.2 equiv) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to room temperature and stir for an additional 1 hour.
-
-
Work-up and Purification:
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol for Asymmetric Alkylation using an Oppolzer's Camphorsultam Auxiliary
This protocol describes a typical procedure for the asymmetric alkylation of an N-acyl camphorsultam.[9]
-
Enolate Formation:
-
Dissolve the N-acyl camphorsultam (1.0 equiv) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv) as a 1.0 M solution in THF dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
-
Alkylation:
-
Add the alkyl halide (e.g., benzyl bromide, 1.2 equiv) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the product by flash chromatography.
-
Signaling Pathways and Logical Relationships
The stereochemical outcome of chiral auxiliary-directed reactions is governed by the formation of a well-defined transition state that favors the approach of the electrophile from one face of the enolate over the other.
Transition State Model for an Evans Aldol Reaction
The high syn-diastereoselectivity observed in the boron-mediated Evans aldol reaction is rationalized by the Zimmerman-Traxler transition state model.
Caption: Factors influencing stereoselectivity in the Evans aldol reaction.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Evans aldol ppt | PPTX [slideshare.net]
- 7. benchchem.com [benchchem.com]
- 8. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 2-Amino-2-(4-isopropylphenyl)ethanol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible disposal of chemical reagents is a cornerstone of laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of 2-Amino-2-(4-isopropylphenyl)ethanol, ensuring the well-being of personnel and the integrity of the research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Specifications
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Nitrile or other chemically resistant gloves.[1] |
| Body Protection | Laboratory coat.[1] |
In the event of accidental exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present and easy to remove, take them out and continue rinsing.[1]
-
Inhalation: Move the individual to fresh air and ensure they are in a comfortable position for breathing.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Protocol: A Step-by-Step Approach
The primary and mandated method for the disposal of this compound is through a licensed chemical waste disposal service.[1] Under no circumstances should this chemical be discharged down the drain or into the environment.[1][2]
Waste Segregation and Collection
-
Designated Container: A specific, clearly labeled, and sealed container must be designated for this compound waste.[1]
-
Container Compatibility: The container must be made of a material compatible with the chemical.[1][3] High-density polyethylene (HDPE) or glass containers with a secure, screw-top lid are generally recommended.[4]
-
No Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1][2][5]
Labeling
-
Clear Identification: Affix a "Hazardous Waste" label to the container.[4][6]
-
Full Chemical Name: Clearly write the full chemical name: "this compound." Avoid using abbreviations.[4]
-
Essential Information: Include the date of accumulation and the name of the principal investigator or laboratory group.[4][6]
Accumulation and Storage
-
Secure Transfer: Carefully transfer the waste into the labeled container, ensuring the container is no more than three-quarters full to avoid overfilling.[7]
-
Sealed Container: Keep the waste container securely sealed when not in use.[2]
-
Designated Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[5]
-
Segregation: Ensure the storage area is away from incompatible materials. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[5][6]
-
Secondary Containment: Use secondary containment systems to prevent spills.[3]
Request for Disposal
-
Timely Pickup: Once the waste container is full or has reached the designated accumulation time limit (often six months), complete your institution's chemical waste pickup request form.[3][7]
-
EHS Coordination: Follow your institution's established procedures for scheduling a pickup with the EHS department or a licensed hazardous waste professional.[7]
Quantitative Data Summary
As specific quantitative disposal limits for this compound are not publicly available, general best practices for chemical waste management apply. The following table outlines key parameters based on typical laboratory standards.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | General Laboratory Safety Protocols |
| Container Type | Chemically compatible, sealed container (e.g., HDPE, glass) | [3][4] |
| Labeling | "Hazardous Waste" with full chemical name, accumulation date, and lab information | [4][6] |
| Storage Location | Designated satellite accumulation area, segregated from incompatible materials | [5][6] |
| Maximum Accumulation Time | Typically six months within an academic facility | [3] |
| Aqueous Solutions | Do not dispose down the drain | [5][8] |
| Empty Containers | Must be triple rinsed with a suitable solvent; the rinsate must be collected as hazardous waste before the container can be disposed of as regular trash. | [2][8] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting. This protocol is based on general chemical waste guidelines and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) procedures.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. benchchem.com [benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. vumc.org [vumc.org]
Personal protective equipment for handling 2-Amino-2-(4-isopropylphenyl)ethanol
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Amino-2-(4-isopropylphenyl)ethanol (CAS No. 910443-18-4) was not publicly available at the time of this writing. The following guidance is based on the general safety profiles of similar amino alcohol compounds and should be used as a preliminary reference only. Researchers, scientists, and drug development professionals must obtain the specific SDS from their chemical supplier for definitive safety, handling, and disposal information.
This guide provides essential, immediate safety and logistical information for handling this compound, a light yellow solid compound utilized in pharmaceutical development, biochemical research, and other applications.[1][2] Adherence to these procedural steps is critical for ensuring laboratory safety.
Personal Protective Equipment (PPE)
Based on the hazards associated with similar amino alcohols, which can cause skin and eye irritation or damage, a comprehensive PPE plan is mandatory.[3]
| Protection Type | Specific Recommendations | Standard/Source |
| Eye and Face Protection | Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles when there is a splash hazard. | OSHA 29 CFR 1910.133 / EN 166 |
| Skin Protection | Wear a lab coat and appropriate protective gloves to prevent skin exposure. Nitrile rubber gloves are often a suitable choice for protection against bases, oils, and many solvents. | General Laboratory Best Practices |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator (e.g., N95 or higher) should be used in accordance with OSHA's respiratory protection program (29 CFR 1910.134). | OSHA 29 CFR 1910.134 / EN 149 |
| Hand Protection | Chemical-resistant gloves are required. Inspect gloves prior to use and remove them carefully to avoid skin contamination. | General Laboratory Best Practices |
Operational Plan for Safe Handling
A systematic workflow is crucial to minimize exposure and ensure a safe laboratory environment from the moment the chemical is received until its disposal.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
